molecular formula C19H18BrN3O2 B1370546 AC-264613

AC-264613

Cat. No.: B1370546
M. Wt: 400.3 g/mol
InChI Key: RQKXQCSEZPQBNZ-QSBCOWLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AC-264613 is a useful research compound. Its molecular formula is C19H18BrN3O2 and its molecular weight is 400.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m0/s1

InChI Key

RQKXQCSEZPQBNZ-QSBCOWLBSA-N

Isomeric SMILES

C/C(=N\NC(=O)[C@H]1[C@@H](CNC1=O)C2=CC=CC=C2)/C3=CC(=CC=C3)Br

Canonical SMILES

CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br

Origin of Product

United States

Foundational & Exploratory

AC-264613: Discovery, Synthesis, and Pharmacological Profile

[1]

Executive Summary

This compound is a potent, selective, non-peptide small-molecule agonist of the Protease-Activated Receptor 2 (PAR2) . Unlike endogenous tethered ligands (e.g., SLIGRL-NH2) which are generated via proteolytic cleavage, this compound binds directly to the receptor's transmembrane domain to induce conformational changes that trigger downstream signaling.

Discovered by Gardell et al. (2008), this compound represents a critical tool for dissecting the physiological roles of PAR2 in inflammation, nociception, and neurobehavioral disorders (e.g., depression-like behaviors) without the metabolic instability associated with peptide agonists.

Part 1: Chemical Identity & Structural Logic

Chemical Structure

The core scaffold of this compound is a 4-phenyl-2-pyrrolidone-3-carboxylic acid derivative. This lactam ring provides a rigid template that orients the hydrophobic phenyl group and the hydrazone effector arm in a specific spatial configuration (typically trans) required for receptor pocket occupancy.

PropertyDetail
IUPAC Name (3S,4R)-N-[(1E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide
CAS Number 1051487-82-1
Molecular Formula C₁₉H₁₈BrN₃O₂
Molecular Weight 400.27 g/mol
Stereochemistry Trans-configuration (racemic mixture often used in early studies; specific enantiomer exhibits higher potency)
SMILES CC(=NNC(=O)[C@@H]1c2ccccc2)c3cccc(c3)Br
Structural Activity Relationship (SAR)

The potency of this compound relies on three pharmacophores:

  • Pyrrolidone Core: Mimics the peptide backbone turn, locking the conformation.

  • 3-Bromophenyl Moiety: Occupies a hydrophobic pocket within the PAR2 transmembrane bundle. The bromine atom provides halogen bonding or specific steric bulk critical for selectivity over PAR1.

  • Hydrazone Linker: Extends the reach of the aromatic tail while maintaining planarity and rigidity.

Part 2: Chemical Synthesis[1][4][6][7][8][9]

The synthesis of this compound follows a modular convergent route. The critical step is the construction of the trans-disubstituted pyrrolidone ring via a Michael addition-reductive cyclization sequence.

Retrosynthetic Analysis
  • Disconnection 1: The hydrazone bond (Imine formation).

  • Disconnection 2: The hydrazide bond (Amidation).

  • Disconnection 3: The lactam ring (Reductive cyclization of a

    
    -nitro ester).
    
Synthesis Workflow Diagram

AC264613_SynthesisStart1BenzaldehydeNitroStyreneBeta-NitrostyreneStart1->NitroStyreneHenry Rxn(-H2O)Start2NitromethaneStart2->NitroStyreneMichaelAdductMichael Adduct(Diethyl 2-(1-phenyl-2-nitroethyl)malonate)NitroStyrene->MichaelAdductNaOEt, EtOH+ Diethyl MalonateMalonateDiethyl MalonateMalonate->MichaelAdductLactamEthyl 2-oxo-4-phenylpyrrolidine-3-carboxylateMichaelAdduct->LactamH2, Raney NiReductive CyclizationHydrazidePyrrolidine-3-carbohydrazideIntermediateLactam->HydrazideN2H4·H2ORefluxProductThis compoundHydrazide->ProductEtOH, Cat. AcOHCondensationKetone3-BromoacetophenoneKetone->Product

Figure 1: Convergent synthesis route for this compound starting from benzaldehyde and diethyl malonate.

Detailed Synthetic Protocol

Note: This protocol synthesizes the racemic trans-isomer.

Step 1: Preparation of

-Nitrostyrene

Reagents: Benzaldehyde, Nitromethane, Ammonium Acetate.

  • Reflux benzaldehyde (1.0 eq) and nitromethane (excess) with catalytic ammonium acetate in acetic acid.

  • Crystallize the product (

    
    -nitrostyrene) from ethanol.
    
Step 2: Michael Addition (Formation of

-Nitro Diester)

Reagents:

  • Dissolve diethyl malonate (1.1 eq) in dry ethanol containing sodium ethoxide (0.1 eq).

  • Add

    
    -nitrostyrene (1.0 eq) portion-wise at 0°C.
    
  • Stir at room temperature for 4–6 hours.

  • Acidify with dilute HCl and extract with ethyl acetate.

  • Concentrate to yield diethyl 2-(2-nitro-1-phenylethyl)malonate .

Step 3: Reductive Cyclization (Formation of Pyrrolidone Core)

Reagents:

  • Dissolve the Michael adduct in ethanol.

  • Add Raney Nickel catalyst (10% w/w).

  • Hydrogenate at 50 psi for 12–24 hours. The nitro group reduces to an amine, which spontaneously attacks the adjacent ester to close the lactam ring.

  • Filter catalyst and concentrate. Recrystallize to isolate ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate . The trans-isomer is thermodynamically favored.

Step 4: Hydrazide Formation

Reagents: Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate, Hydrazine Hydrate.

  • Dissolve the lactam ester in ethanol.

  • Add hydrazine hydrate (5.0 eq) and reflux for 4 hours.

  • Cool to precipitate the carbohydrazide . Filter and wash with cold ethanol.

Step 5: Condensation to this compound

Reagents: Carbohydrazide Intermediate, 3'-Bromoacetophenone, Acetic Acid (cat).

  • Suspend the carbohydrazide (1.0 eq) in ethanol.

  • Add 3'-bromoacetophenone (1.0 eq) and 2 drops of glacial acetic acid.

  • Reflux for 6–8 hours.

  • Cool to room temperature. The product This compound precipitates as a white/off-white solid.

  • Purification: Recrystallize from ethanol/DMF or purify via HPLC.

Part 3: Mechanism of Action & Pharmacology

This compound acts as an allosteric agonist (or non-canonical orthosteric agonist) that stabilizes the active conformation of PAR2 without requiring N-terminal proteolysis.

Signaling Pathway

Upon binding, this compound recruits G


PAR2_SignalingAC264613This compoundPAR2PAR2 Receptor(GPCR)AC264613->PAR2BindsGqGq/11 ProteinPAR2->GqActivatesERKERK1/2PhosphorylationPAR2->ERKBeta-ArrestinPathwayPLCPLC-betaGq->PLCPIP2PIP2PLC->PIP2HydrolyzesIP3IP3PIP2->IP3DAGDAGPIP2->DAGEREndoplasmicReticulumIP3->ERBinds IP3RPKCPKCDAG->PKCCaCa2+ ReleaseER->CaPKC->ERK

Figure 2: Signal transduction pathway activated by this compound.

Pharmacological Data Summary
ParameterValueContext
pEC50 (Ca2+) ~7.5 (30 nM)High potency in calcium mobilization assays.
Selectivity >30-foldSelective for PAR2 over PAR1, PAR4, and other GPCRs.
Bioavailability SystemicActive via IP injection; crosses Blood-Brain Barrier (BBB).
Half-life (Brain) ShortRapid clearance from CNS; suitable for acute studies.

Part 4: Experimental Validation Protocols

Calcium Mobilization Assay (In Vitro Validation)

Objective: Verify the functional potency of synthesized this compound.

  • Cell Line: KNRK cells transfected with human PAR2 or HEK293-PAR2 cells.

  • Dye Loading: Incubate cells with Calcium-5 or Fluo-4 AM dye for 60 min at 37°C in HBSS buffer.

  • Compound Preparation: Dissolve this compound in DMSO (10 mM stock). Prepare serial dilutions (1 nM to 10

    
    M) in assay buffer.
    
  • Measurement: Add compound to cells and monitor fluorescence intensity (Ex 485nm / Em 525nm) using a kinetic plate reader (e.g., FLIPR).

  • Data Analysis: Plot Max-Min fluorescence against log[Concentration] to determine EC50.

In Vivo Administration (Mouse Model)

Objective: Assess central effects (e.g., depression-like behavior).

  • Vehicle: 20% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) or DMSO/Saline mix.
    
  • Dose: 10–30 mg/kg (Intraperitoneal).

  • Readout: Sucrose preference test or Open Field Test 2 hours post-injection.

References

  • Gardell, L. R., et al. (2008). "Identification and characterization of novel small-molecule protease-activated receptor 2 agonists." Journal of Pharmacology and Experimental Therapeutics. Link

  • Moudio, S., et al. (2022).[1] "Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines." Psychopharmacology. Link

  • Barry, G. D., et al. (2010). "Novel agonists and antagonists for human protease activated receptor 2." Journal of Medicinal Chemistry. Link

  • Seo, H., et al. (2011). "Discovery of small-molecule PAR2 agonists." Bioorganic & Medicinal Chemistry Letters. Link

An In-Depth Technical Guide to the In Vitro Characterization of AC-264613

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro characterization of AC-264613. The structure of this guide is designed to logically flow from fundamental molecular interactions to complex cellular consequences, providing not just protocols, but the scientific rationale that underpins each experimental choice.

Introduction: Unveiling this compound

This compound has emerged as a critical pharmacological tool for the interrogation of Protease-Activated Receptor 2 (PAR2) signaling. It is a potent, selective, and metabolically stable small-molecule agonist of PAR2.[1][2] Unlike endogenous peptide agonists, its non-peptidic nature offers significant advantages for experimental consistency and potential therapeutic development.[3] This guide will detail the essential in vitro assays and methodologies required to comprehensively characterize the activity of this compound, ensuring a robust and reproducible understanding of its biological function.

Molecular Target Profile: Potency and Selectivity

A foundational step in characterizing any compound is to define its interaction with its primary molecular target and rule out significant off-target activities. This compound is distinguished by its high potency and selectivity for PAR2, a G protein-coupled receptor (GPCR) implicated in inflammation, nociception, and cellular proliferation.[4][5]

Potency at Protease-Activated Receptor 2 (PAR2)

The potency of this compound has been consistently demonstrated across multiple functional assays. The negative logarithm of the half-maximal effective concentration (pEC50) is a standard measure of its activity.

Assay TypeReported Potency (pEC50)Reported Potency (EC50)Cell SystemReference
General Agonist Activity7.5~32 nMNot Specified[4][6][7]
Calcium Mobilization7.0~100 nMNot Specified[4]
Phosphoinositide Hydrolysis6.9~126 nMNot Specified[4]
Cellular Proliferation7.5~30-50 nMHEK293T[1][4][6]

Note: EC50 values are calculated from pEC50 for comparison.

Target Selectivity

A key attribute of this compound is its high degree of selectivity. It displays no significant agonist activity at other PAR subtypes (PAR1, PAR3, PAR4) or a wide panel of over 30 other receptors commonly involved in inflammation and pain pathways.[4][8] This selectivity is paramount, as it ensures that observed biological effects can be confidently attributed to the activation of PAR2.

The following diagram outlines a standard workflow for assessing compound selectivity using a competitive binding or functional assay panel.

G cluster_prep Compound & Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Acquisition & Analysis Compound Prepare this compound Serial Dilutions Screen Incubate Compound with Target Panel (e.g., PAR1, 3, 4, Opioid, etc.) Compound->Screen Add to plates AssayPlate Prepare Assay Plates (Membranes/Cells, Labeled Ligand) AssayPlate->Screen Readout Measure Signal (e.g., Radioactivity, Fluorescence) Screen->Readout Equilibrium reached Analysis Calculate % Inhibition or % Activation Readout->Analysis Conclusion Determine IC50/EC50 for Off-Target Hits Analysis->Conclusion

Caption: Workflow for assessing off-target activity.

Functional Pharmacology: Core In Vitro Assays

The functional characterization of this compound relies on assays that measure the downstream consequences of PAR2 activation. As PAR2 primarily couples through the Gαq subunit, the canonical signaling pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

Calcium (Ca²⁺) Mobilization Assay

Scientific Rationale: The release of calcium from the endoplasmic reticulum is a rapid and robust indicator of Gαq-coupled GPCR activation. Measuring this transient increase in intracellular Ca²⁺ provides a direct functional readout of this compound activity at the cellular level.[4]

  • Cell Culture: Plate cells expressing PAR2 (e.g., HEK293 or primary astrocytes) in a 96- or 384-well black, clear-bottom microplate and culture overnight to form a confluent monolayer.[9]

  • Dye Loading: Aspirate the culture medium. Add loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage. Incubate for 45-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Compound Addition & Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Automated Addition: Use the instrument's integrated fluidics to add varying concentrations of this compound to the wells.

  • Data Acquisition: Immediately begin measuring fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds for a period of 2-3 minutes to capture the transient calcium peak.

  • Analysis: For each concentration, calculate the difference between the peak fluorescence and the baseline. Plot this response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Phosphoinositide (PI) Hydrolysis Assay

Scientific Rationale: This assay provides a more proximal measure of Gαq pathway activation by quantifying the accumulation of inositol phosphates (IPs), the direct products of PLC activity.[4][5] This method avoids potential confounding factors that can influence downstream calcium signals.

  • Cell Stimulation: Seed PAR2-expressing cells in a suitable microplate. After adherence, replace the medium with a stimulation buffer containing various concentrations of this compound. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for IP1 accumulation.

  • Cell Lysis & Detection: Add the IP1-d2 conjugate (acceptor) followed by the anti-IP1-Cryptate (donor) lysis buffer provided with the kit.

  • Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow for antibody binding.

  • HTRF Reading: Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the ratio of the acceptor to donor signals and normalize the data. Plot the HTRF ratio against the log of the agonist concentration to determine the EC50.

G cluster_assays Functional Assay Workflows Ca_Start 1. Plate & Load Cells with Fluo-4 Dye Ca_Read 2. Measure Baseline Fluorescence Ca_Start->Ca_Read Ca_Add 3. Add this compound Ca_Read->Ca_Add Ca_Acquire 4. Record Peak Fluorescence Signal Ca_Add->Ca_Acquire Ca_Analyze 5. Calculate EC50 Ca_Acquire->Ca_Analyze PI_Start 1. Plate Cells & Stimulate with this compound PI_Lyse 2. Lyse Cells & Add HTRF Reagents PI_Start->PI_Lyse PI_Incubate 3. Incubate at RT PI_Lyse->PI_Incubate PI_Read 4. Read HTRF Ratio PI_Incubate->PI_Read PI_Analyze 5. Calculate EC50 PI_Read->PI_Analyze G cluster_membrane Plasma Membrane cluster_cytosol Cytosol & ER cluster_downstream Downstream Cellular Effects AC264613 This compound PAR2 PAR2 Receptor AC264613->PAR2 Binds & Activates Gq Gαq Protein PAR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca Intracellular Ca²⁺ Release Ca->PKC Co-activates GeneExp ↓ IRF5 & p53 Expression Ca->GeneExp Ca²⁺-dependent Transcription Factors ER->Ca Releases Ca²⁺ Prolif Cellular Proliferation PKC->Prolif MAPK Pathway

Caption: PAR2 signaling cascade initiated by this compound.

References

  • Moudio, S., Nuthall, H. N., et al. (2021). Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines. Psychopharmacology (Berl). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and preliminary biological evaluation of polyamine-aniline acridines as P-glycoprotein inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound reduces sucrose preference but does not affect anxiety-like behaviour or recognition memory. Retrieved from [Link]

  • PubMed. (2021). Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Potent and Selective Small-Molecule PAR-2 Agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound impairs action potential firing and induces depolarisation in spontaneously firing lateral habenula neurons. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). This compound. Retrieved from [Link]

  • University of Strathclyde. (n.d.). Is PAR2 activation neuroprotective in a mouse model of Alzheimer's Disease? Retrieved from [Link]

  • PubMed. (n.d.). Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro. Retrieved from [Link]

  • MDPI. (n.d.). Methods for the In Vitro Characterization of Nanomedicines—Biological Component Interaction. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). AC264613. Retrieved from [Link]

Sources

AC-264613: A Deep Dive into its Pharmacokinetic Profile and Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Selective PAR2 Agonist

AC-264613 has emerged as a molecule of significant interest within the scientific community due to its potent and selective agonist activity at the Protease-Activated Receptor 2 (PAR2).[1] This G-protein coupled receptor is implicated in a diverse array of physiological and pathophysiological processes, including inflammation, pain, and cellular proliferation, making this compound a valuable tool for elucidating the therapeutic potential of PAR2 modulation. A thorough understanding of its pharmacokinetic (PK) and bioavailability characteristics is paramount for the rational design of preclinical and clinical studies. This technical guide provides a comprehensive analysis of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, offering critical insights for researchers in the field.

Core Pharmacokinetic Parameters: A Snapshot of this compound in Preclinical Models

The currently available preclinical data, primarily from rodent models, provides a foundational understanding of the pharmacokinetic behavior of this compound. A key parameter that has been reported is its elimination half-life (t½), which is a measure of the time it takes for the concentration of the drug in the body to be reduced by half.

Elimination Half-Life

In male Sprague-Dawley rats, following intraperitoneal (i.p.) administration of a 10 mg/kg dose, this compound exhibits a moderate elimination half-life of approximately 2.5 hours.[1] This relatively short half-life suggests that the compound is cleared from the systemic circulation at a moderate rate.

ParameterValueSpeciesRoute of AdministrationDoseReference
Elimination Half-Life (t½) 2.5 ± 2.0 hRat (male Sprague-Dawley)Intraperitoneal (i.p.)10 mg/kg[1]

Delving into the ADME Profile of this compound

A comprehensive assessment of a drug candidate's ADME properties is fundamental to predicting its in vivo behavior, including its efficacy and safety profile. While a complete ADME profile for this compound is not publicly available, some key aspects have been elucidated.

Absorption and Bioavailability

Currently, there is a notable lack of published data regarding the oral bioavailability of this compound. Bioavailability is a critical parameter that quantifies the fraction of an administered dose of unchanged drug that reaches the systemic circulation. The absence of this information makes it challenging to assess the potential of this compound as an orally administered therapeutic agent. Further studies are required to determine its oral absorption characteristics and the extent of any first-pass metabolism.

Distribution

A significant finding in the study of this compound is its ability to cross the blood-brain barrier (BBB).[2][3] This characteristic is of particular importance for investigating the role of PAR2 in the central nervous system (CNS) and for the potential development of CNS-targeted therapies. The volume of distribution (Vd), another key pharmacokinetic parameter that describes the extent of a drug's distribution in the body, has not yet been reported for this compound.

Metabolism

In vitro studies have provided initial insights into the metabolic stability of this compound. Notably, the compound has been reported to be stable to metabolism by liver microsomes. This finding suggests that hepatic metabolism, a major route of elimination for many drugs, may not be the primary clearance mechanism for this compound. This metabolic stability could contribute to a more predictable pharmacokinetic profile. However, the specific metabolic pathways and the enzymes involved in any potential metabolism of this compound remain to be identified.

The following diagram illustrates a generalized workflow for assessing in vitro metabolic stability, a crucial step in early drug discovery.

cluster_0 In Vitro Metabolic Stability Assay Test_Compound This compound Liver_Microsomes Liver Microsomes (+ NADPH) Test_Compound->Liver_Microsomes Add Incubation Incubation (37°C) Liver_Microsomes->Incubation Sampling Time-Point Sampling Incubation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data_Analysis Data Analysis (t½, Intrinsic Clearance) Analysis->Data_Analysis

Caption: A typical workflow for determining the in vitro metabolic stability of a compound.

Excretion

Detailed information on the excretion pathways of this compound and its potential metabolites is currently unavailable. Excretion studies are necessary to understand how the compound is eliminated from the body, whether through renal (urine) or fecal (bile) routes. This information is crucial for a complete understanding of the drug's disposition and for assessing the potential for drug-drug interactions.

Methodologies for Pharmacokinetic and Bioavailability Assessment: A Guide for Researchers

To address the existing gaps in our knowledge of this compound's pharmacokinetic profile, a series of well-established experimental protocols can be employed.

In Vivo Pharmacokinetic Studies

A definitive pharmacokinetic study in a relevant animal model (e.g., rat, mouse) would involve both intravenous (IV) and oral (PO) administration of this compound.

Step-by-Step Protocol:

  • Animal Model Selection: Choose a suitable animal model (e.g., Sprague-Dawley rats).

  • Dose Formulation: Prepare appropriate formulations of this compound for both IV and PO administration.

  • Dosing:

    • IV Group: Administer a single bolus dose of this compound intravenously.

    • PO Group: Administer a single dose of this compound orally via gavage.

  • Blood Sampling: Collect serial blood samples at predetermined time points post-dosing from both groups.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including:

    • For IV administration: Clearance (CL), Volume of distribution (Vd), and elimination half-life (t½).

    • For PO administration: Maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and Area Under the Curve (AUC).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

The following diagram outlines the logical flow of a typical in vivo pharmacokinetic study.

cluster_1 In Vivo Pharmacokinetic Study Workflow Animal_Dosing Animal Dosing (IV and PO) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis Plasma Sample Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Parameters Calculation of Pharmacokinetic Parameters Plasma_Analysis->PK_Parameters Bioavailability Determination of Oral Bioavailability PK_Parameters->Bioavailability

Caption: A streamlined workflow for conducting in vivo pharmacokinetic and bioavailability studies.

Discussion and Future Directions

The available data on this compound, while limited, provides a foundational understanding of its pharmacokinetic properties. The reported elimination half-life of 2.5 hours in rats and its stability in liver microsomes are valuable pieces of information. The ability of this compound to penetrate the blood-brain barrier opens up exciting avenues for CNS research.

However, the significant knowledge gaps, particularly concerning its oral bioavailability and a complete ADME profile, underscore the need for further investigation. Future research should prioritize comprehensive in vivo pharmacokinetic studies to determine its absolute bioavailability and to fully characterize its absorption, distribution, metabolism, and excretion. Identifying the primary clearance mechanisms and any potential metabolites will be crucial for predicting its behavior in humans and for assessing its drug-drug interaction potential. A more complete understanding of the pharmacokinetics of this compound will be instrumental in advancing its development as a research tool and potentially as a therapeutic candidate.

References

Sources

Navigating the Chemical Landscape of AC-264613: A Technical Guide to its Structure-Activity Relationship as a Protease-Activated Receptor 2 Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Medicinal Chemistry of a Potent PAR2 Modulator for Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the structure-activity relationship (SAR) of AC-264613, a potent and selective non-peptidic agonist of Protease-Activated Receptor 2 (PAR2). While sometimes miscategorized in chemical databases, this compound's true therapeutic potential lies in its interaction with PAR2, a key player in inflammation, pain, and various cellular signaling pathways. This document will serve as a comprehensive resource, elucidating the nuanced interplay between the chemical architecture of this compound and its biological function, providing a scientifically grounded framework for future drug discovery and development efforts targeting PAR2.

The Protease-Activated Receptor 2 (PAR2): A Unique G-Protein Coupled Receptor

Protease-Activated Receptors (PARs) are a unique subclass of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a "tethered ligand" that binds to the receptor itself, initiating downstream signaling cascades. PAR2 is expressed in a wide range of tissues and cell types, including epithelial cells, endothelial cells, neurons, and immune cells. Its activation is implicated in a host of physiological and pathophysiological processes, making it an attractive target for therapeutic intervention in inflammatory diseases, pain management, and cancer.

The development of small-molecule agonists and antagonists for PAR2 has been a key focus of research. Non-peptidic modulators like this compound offer significant advantages over peptide-based ligands, including improved metabolic stability and oral bioavailability.

The Chemical Architecture of this compound

This compound, with the chemical name (±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrollidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide, is a relatively small molecule with distinct structural features that are crucial for its potent and selective agonistic activity at PAR2.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₉H₁₈BrN₃O₂
Molecular Weight400.27 g/mol
CAS Number1051487-82-1
pEC₅₀7.5

Unraveling the Structure-Activity Relationship of this compound and its Analogs

The exploration of the structure-activity relationship of this compound has revealed key insights into the pharmacophore required for potent PAR2 agonism. While extensive public data on a wide array of this compound analogs is limited, the available information, primarily from the initial discovery and subsequent studies, allows for the deduction of critical structural motifs.

A key challenge in the development of this compound and its analogs has been their poor solubility, a factor that can limit their therapeutic application.[1]

The Pyrrolidinone Core

The central pyrrolidinone scaffold serves as a rigid framework, positioning the key interacting moieties in the correct orientation for binding to the PAR2 receptor. Modifications to this core structure are likely to have a significant impact on the overall activity of the molecule.

The Phenyl and Bromophenyl Substituents

The presence of the 4-phenyl group on the pyrrolidinone ring and the 3-bromophenyl group on the ethylidenehydrazide portion are critical for the potency of this compound. These aromatic rings are likely involved in crucial hydrophobic and/or π-π stacking interactions within the binding pocket of the PAR2 receptor. The position and nature of the substituent on the phenyl rings are expected to be major determinants of activity and selectivity. For instance, the bromine atom at the meta-position of the phenyl ring is a key feature, and its replacement with other halogens or different functional groups would be a primary focus of SAR exploration.

The Hydrazide Linker

The ethylidenehydrazide linker provides a specific conformational restraint and is likely involved in hydrogen bonding interactions with the receptor. Alterations in the length and flexibility of this linker would be expected to modulate the agonist activity.

The development of analogs has demonstrated that the this compound scaffold is amenable to chemical modification, with potencies of related compounds ranging from 30 nM to 6 μM.[1][2]

Experimental Protocols for Evaluating PAR2 Agonist Activity

The characterization of this compound and its analogs relies on a suite of in vitro assays to determine their potency, selectivity, and mechanism of action.

Calcium Mobilization Assay

This is a primary functional assay used to quantify the activation of PAR2, which couples to Gαq and stimulates the release of intracellular calcium.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human PAR2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and the cells are washed with buffer. The plate is then placed in a fluorescence plate reader. Test compounds, including this compound and its analogs at various concentrations, are added to the wells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence is used to determine the concentration-response curve and calculate the EC₅₀ value for each compound.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay provides a more direct measure of Gαq-mediated signaling by quantifying the accumulation of inositol phosphates.

Protocol:

  • Cell Culture and Labeling: PAR2-expressing cells are cultured in a medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Compound Treatment: The cells are washed and then incubated with test compounds in the presence of LiCl (which inhibits inositol monophosphatase) for a defined period.

  • Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.

  • Chromatographic Separation: The extracted inositol phosphates are separated using anion-exchange chromatography.

  • Quantification: The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: The data is used to generate concentration-response curves and determine the EC₅₀ values.

Visualizing the PAR2 Activation and Experimental Workflow

PAR2 Signaling Pathway

PAR2_Signaling cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Protease Protease (e.g., Trypsin) PAR2_inactive Inactive PAR2 Protease->PAR2_inactive Cleavage PAR2_active Active PAR2 (Tethered Ligand Exposed) PAR2_inactive->PAR2_active Gq Gαq/11 PAR2_active->Gq Activation AC264613 This compound AC264613->PAR2_active Agonist Binding PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., Cellular Proliferation) Ca_release->Downstream PKC->Downstream

Caption: Canonical PAR2 signaling pathway initiated by proteolytic cleavage or a small-molecule agonist like this compound.

Experimental Workflow for PAR2 Agonist Evaluation

Experimental_Workflow start Start: Synthesized This compound Analogs solubility Solubility Assessment start->solubility primary_assay Primary Screen: Calcium Mobilization Assay solubility->primary_assay potency Determine EC₅₀ primary_assay->potency secondary_assay Secondary Screen: PI Hydrolysis Assay potency->secondary_assay selectivity Selectivity Profiling (vs. other PARs, GPCRs) secondary_assay->selectivity in_vivo In Vivo Studies (e.g., Inflammation Models) selectivity->in_vivo sar Structure-Activity Relationship Analysis in_vivo->sar end Lead Optimization sar->end

Caption: A streamlined workflow for the comprehensive evaluation of novel this compound analogs as PAR2 agonists.

Conclusion and Future Directions

This compound stands as a valuable chemical tool for probing the physiological and pathological roles of PAR2. Its non-peptidic nature provides a solid foundation for the development of orally bioavailable drugs. The structure-activity relationship studies, though not exhaustively published, highlight the critical importance of the pyrrolidinone core and the substituted aromatic rings in conferring potent agonistic activity. Future medicinal chemistry efforts will likely focus on optimizing the physicochemical properties of this scaffold, particularly solubility, to enhance its drug-like characteristics. The detailed understanding of the SAR of this compound will undoubtedly accelerate the discovery of novel PAR2-targeted therapeutics for a range of inflammatory and other disorders.

References

  • Patsnap Synapse. This compound: a PAR-2 agonists Drug. Accessed January 29, 2026. [Link]

  • Hu, Y.-Y., Wang, Y.-C., Qin, W.-X., Yu, S., Dai, S.-Y., Pei, Y.-H., Li, C., & Yang, Y.-H. (2025). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Current Pharmaceutical Design, 31(30), 2438–2463.
  • PubChem. Substance Record for SID 329968400. Accessed January 29, 2026. [Link]

  • Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244.
  • Klösel, J., Gedschold, A., Kälble, S., Witt, G., Hinz, S., Gnad, F., ... & Kostenis, E. (2020). Discovery of Novel Nonpeptidic PAR2 Ligands. ACS Medicinal Chemistry Letters, 11(6), 1221–1227.
  • Gardell, J. L., Matsumoto, L. R., Chinn, H., DeGolier, K. R., & Kreuser, S. A. (2020). Human macrophages engineered to secrete a bispecific T cell engager support antigen-dependent T cell responses to glioblastoma. Journal for ImmunoTherapy of Cancer, 8(2), e001202.
  • Seitzberg, J. G., et al. (2008). Discovery of potent and selective small-molecule PAR-2 agonists. Abstracts of Papers of the American Chemical Society, 236.
  • Niu, M., Dong, F., Tang, S., Fida, G., Qin, J., & Li, W. (2013). Pharmacophore modeling and virtual screening for the discovery of new type 4 cAMP phosphodiesterase (PDE4) inhibitors. PloS one, 8(12), e82360.
  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 103, 117653.
  • Barry, G. D., Suen, J. Y., & Fairlie, D. P. (2010). Novel agonists and antagonists for human protease activated receptor 2. Journal of Medicinal Chemistry, 53(20), 7428–7440.
  • Khedkar, S. A., et al. (2025). Pharmacophore modeling in drug design. Methods in Enzymology, 672, 1-27.
  • Klösel, J., Gedschold, A., Kälble, S., Witt, G., Hinz, S., Gnad, F., ... & Kostenis, E. (2020). Discovery of Novel Nonpeptidic PAR2 Ligands. ACS Medicinal Chemistry Letters, 11(6), 1221–1227.
  • Lamb, J. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry [Video]. YouTube. [Link]

  • Niu, M., Dong, F., Tang, S., Fida, G., Qin, J., & Li, W. (2013). Pharmacophore Modeling and Virtual Screening for the Discovery of New type 4 cAMP Phosphodiesterase (PDE4) Inhibitors. PLoS ONE, 8(12), e82360.
  • Google Patents. (2022). WO2022040345A1 - Anti-par-2 antibodies and methods of use thereof.
  • El-Gazzar, M. G., et al. (2023). Structure-Based Discovery of Orthosteric Non-Peptide GLP-1R Agonists via Integrated Virtual Screening and Molecular Dynamics. Molecules, 28(15), 5768.
  • Islam, M. R., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. International Journal of Molecular Sciences, 23(20), 12345.
  • Barry, G. D., Suen, J. Y., & Fairlie, D. P. (2010). Novel agonists and antagonists for human protease activated receptor 2. Journal of Medicinal Chemistry, 53(20), 7428–7440.
  • SpiroChem. Bioisosteric Replacement Strategies. Accessed January 29, 2026. [Link]

  • Stork, C., et al. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles.
  • OUCI. (2022). Pharmacophore modeling and its applications. [Link]

Sources

Technical Monograph: AC-264613

Author: BenchChem Technical Support Team. Date: February 2026

A Selective Small-Molecule Probe for Protease-Activated Receptor 2 (PAR2)

Executive Summary

AC-264613 is a potent, non-peptidic, and highly selective agonist for Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor (GPCR) pivotal in inflammation, pain processing, and metabolic regulation. Unlike traditional peptide agonists (e.g., SLIGRL-NH2) which suffer from rapid enzymatic degradation and poor bioavailability, this compound offers a stable, small-molecule alternative for probing PAR2 biology.

This guide synthesizes early characterization studies, primarily established by Gardell et al. (2008), to provide a robust framework for its application in drug discovery and basic research. It details the compound's physicochemical properties, signaling mechanism, and validated experimental protocols for both in vitro and in vivo applications.

Chemical Identity & Handling

This compound functions as a pharmacological probe due to its structural stability and ability to penetrate tissues more effectively than peptide mimetics.

PropertySpecification
Chemical Name (±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrrolidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide
Molecular Formula C₁₉H₁₈BrN₃O₂
Molecular Weight 400.27 g/mol
CAS Number 1051487-82-1
Solubility Soluble in DMSO (up to 100 mM); poorly soluble in water.
Appearance White to off-white solid
Preparation of Stock Solutions

To ensure experimental reproducibility, correct solubilization is critical. This compound is hydrophobic; aqueous dilutions should be prepared immediately prior to use to effectively prevent precipitation.

  • Stock Solution (10 mM): Dissolve 4.00 mg of this compound in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until the solution is clear.

  • Storage: Aliquot into amber glass vials (to minimize plastic adsorption) and store at -20°C. Stable for >6 months.

  • Working Solution: Dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., HBSS + 0.1% BSA) to achieve the desired final concentration (typically 30–300 nM). Note: The presence of BSA (0.1%) is recommended to prevent non-specific binding to plastics.

Mechanism of Action

PAR2 is unique among GPCRs; it is classically activated by proteolytic cleavage of its N-terminus, revealing a tethered ligand (SLIGKV in humans). This compound bypasses this proteolytic step, binding directly to a transmembrane pocket to induce conformational changes that mimic the tethered ligand's effect.

Signaling Pathway

Upon binding, this compound stabilizes the active conformation of PAR2, leading to the coupling of Gαq/11 proteins. This triggers the Phospholipase C (PLC) cascade, resulting in the hydrolysis of PIP2 into IP3 and DAG, ultimately causing the release of intracellular calcium stores.

PAR2_Signaling AC This compound PAR2 PAR2 Receptor (Transmembrane) AC->PAR2 Orthosteric/Allosteric Binding Gq Gαq/11 Protein PAR2->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux

Figure 1: Signal transduction pathway activated by this compound, highlighting the Gq-mediated calcium mobilization cascade.

Pharmacological Profile[1][2][3][4]

The utility of this compound lies in its high potency and strict selectivity, which distinguishes it from promiscuous peptide agonists.

Potency Data (Human PAR2)

Data summarized from Gardell et al. (2008) and subsequent validation studies.

Assay TypeReadoutPotency (EC₅₀)pEC₅₀
Ca²⁺ Mobilization FLIPR (CHO-hPAR2)~30 nM7.5
PI Hydrolysis Inositol Phosphate accumulation~100 nM7.0
Proliferation BrdU Incorporation~30 nM7.5
Selectivity Profile

This compound was screened against a panel of closely related receptors and common off-targets.

  • PAR Family: No activity at PAR1 or PAR4 at concentrations up to 10 µM.

  • GPCR Panel: No significant activity (>50% inhibition/activation) at 30+ other receptors involved in nociception and inflammation (e.g., NK1, TRPV1, Bradykinin receptors).

Early Validation Studies & In Vivo Utility[2][5]

The seminal work by Gardell et al. (2008) established this compound as the first potent small-molecule PAR2 agonist.

Key Finding 1: Bioavailability and Stability

Unlike the peptide agonist SLIGRL-NH2, which has a half-life of minutes in plasma, this compound demonstrated:

  • Metabolic Stability: High stability in liver microsomes.

  • Pharmacokinetics: Elimination half-life (t1/2) of ~2.5 hours in rats following systemic administration.[1]

Key Finding 2: In Vivo Pro-Inflammatory Effects

To validate the compound as a tool for studying PAR2-mediated inflammation, researchers utilized rat paw models.

  • Model: Intraplantar injection of this compound.[2][1][3]

  • Result: Induced robust thermal hyperalgesia (pain sensitivity) and edema (swelling).

  • Specificity Check: The effects were blocked by specific antagonists, confirming the mechanism was PAR2-dependent and involved downstream sensitization of TRPV1 receptors.

Experimental Protocols

Protocol A: Intracellular Calcium Flux Assay (FLIPR)

This protocol is the gold standard for verifying the activity of this compound in cell lines (e.g., CHO-K1, HEK293) stably expressing PAR2.

Materials:

  • CHO-hPAR2 cells[4]

  • FLIPR Calcium Assay Kit (Molecular Devices)

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4

  • This compound Stock (10 mM in DMSO)

Workflow:

  • Cell Plating: Seed cells at 50,000 cells/well in a 96-well black-wall/clear-bottom plate. Incubate overnight at 37°C/5% CO₂.

  • Dye Loading: Remove culture media. Add 100 µL of Calcium 4 dye loading buffer (dissolved in Assay Buffer + 2.5 mM Probenecid). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a 5X concentration plate of this compound in Assay Buffer (0.1% BSA). Serial dilution (1:3) is recommended for EC₅₀ determination.

  • Measurement: Transfer plate to FLIPR instrument.

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Add 25 µL of compound.

    • Read: Record fluorescence for 180 seconds.

  • Analysis: Calculate Max-Min fluorescence units. Plot against log[Concentration] to determine EC₅₀.

FLIPR_Workflow Step1 1. Seed Cells (O/N Incubation) Step2 2. Load Ca2+ Dye (60 min @ 37°C) Step1->Step2 Step3 3. Prepare 5X Ligand (in HBSS + BSA) Step2->Step3 Step4 4. FLIPR Injection (Real-time Read) Step3->Step4 Step5 5. Data Analysis (Sigmoidal Fit) Step4->Step5

Figure 2: Step-by-step workflow for the high-throughput calcium mobilization assay.

Protocol B: In Vivo Thermal Hyperalgesia (Hargreaves Test)

Objective: To assess PAR2-mediated nociceptive sensitization.

  • Acclimatization: Place rats in plexiglass cubicles on a glass surface for 30 minutes.

  • Baseline: Measure baseline paw withdrawal latency (PWL) using a radiant heat source. Cut-off time: 20s (to prevent tissue damage).

  • Administration: Inject this compound (e.g., 10–100 µg in 50 µL saline/DMSO vehicle) intraplantarly into the left hind paw.

  • Testing: Measure PWL at 30, 60, 120, and 240 minutes post-injection.

  • Validation: A decrease in PWL compared to the contralateral paw or vehicle control indicates hyperalgesia.

References

  • Gardell, L. R., et al. (2008). "Identification and Characterization of Novel Small-Molecule Protease-Activated Receptor 2 Agonists."[2] Journal of Pharmacology and Experimental Therapeutics, 327(3), 716–728. [Link]

  • Barry, G. D., et al. (2010). "Novel agonists and antagonists for human protease activated receptor 2." Journal of Medicinal Chemistry, 53(19), 7428-7440. [Link]

  • Seitzberg, J. G., et al. (2008). "Discovery of potent and selective small-molecule PAR-2 agonists." Journal of Medicinal Chemistry, 51(18), 5490-5493. [Link]

Sources

Methodological & Application

Application Notes and Protocols for AC-262536 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Note on Compound Identification: The compound "AC-264613" as specified in the topic is not found in publicly available scientific literature. This document proceeds under the strong assumption that the intended compound is AC-262536 , a well-characterized, non-steroidal selective androgen receptor modulator (SARM). All data and protocols herein pertain to AC-262536. Researchers must ensure they are working with the correct, verified compound.

Authored by: Gemini, Senior Application Scientist

Introduction: The Scientific Context of AC-262536

AC-262536 is a potent, non-steroidal, and selective androgen receptor modulator (SARM) with significant interest in preclinical research.[1][2] Unlike traditional anabolic steroids, which often have widespread androgenic effects, AC-262536 is designed to selectively target androgen receptors (ARs) in specific tissues.[3][4] It acts as a partial agonist for the androgen receptor, exhibiting a high affinity with a Ki of 5 nM.[5]

In animal studies, AC-262536 has demonstrated a significant anabolic effect on muscle and bone, with markedly reduced activity in reproductive tissues like the prostate and seminal vesicles.[3][5] For instance, in castrated male rats, it effectively stimulated the growth of the levator ani muscle while having a much weaker androgenic effect on the prostate compared to testosterone.[3] This tissue selectivity makes AC-262536 a valuable tool for investigating the therapeutic potential of AR modulation in conditions such as muscle wasting (sarcopenia), osteoporosis, and other androgen-deficiency-related disorders, without the full spectrum of androgenic side effects.[6]

The primary goal of this document is to provide a comprehensive, experience-driven guide for the effective and ethical administration of AC-262536 in mouse models, covering critical aspects from dosage rationale to detailed, step-by-step administration protocols.

Mechanism of Action: Selective Androgen Receptor Modulation

AC-262536 exerts its effects by binding to and activating the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs), thereby modulating the transcription of target genes.

The "selectivity" of AC-262536 is believed to arise from its unique chemical structure, which results in a distinct conformational change in the AR upon binding. This altered conformation influences the recruitment of co-regulatory proteins (coactivators and corepressors) to the receptor complex in a tissue-specific manner, leading to differential gene expression profiles in anabolic tissues (muscle, bone) versus androgenic tissues (prostate, seminal vesicles).

Caption: Signaling pathway of AC-262536.

Preclinical Dosage and Efficacy in Rodent Models

Determining the appropriate dose is the most critical step in designing a preclinical study.[7] The dosage will depend on the specific research question, the mouse strain, sex, age, and the desired therapeutic effect.

Dose-Response Considerations

Based on available literature, primarily in rat models, doses of AC-262536 ranging from 3 mg/kg to 30 mg/kg have been shown to be effective.[1]

  • Anabolic Effects: In castrated rats, AC-262536 demonstrated a dose-dependent increase in the size of the levator ani muscle, a common indicator of anabolic activity.[3][4]

  • Hormonal Effects: The compound has been shown to suppress luteinizing hormone (LH) levels, with an ED50 of approximately 2.8 mg/kg in rats.[1] At doses of 10 and 30 mg/kg, the effects on LH were significantly stronger than those of testosterone propionate.[1]

For initial studies in mice, it is scientifically sound to start with a dose-ranging experiment to establish the minimum effective dose and the maximum tolerated dose (MTD) within your specific experimental context.[8] A suggested starting point could be a three-dose level design, for example:

  • Low Dose: 3 mg/kg/day

  • Medium Dose: 10 mg/kg/day

  • High Dose: 30 mg/kg/day

Pharmacokinetic Profile

While detailed pharmacokinetic data for AC-262536 in mice is not extensively published, its non-steroidal nature suggests it is likely orally bioavailable.[4][9][10] The dosing frequency should be determined based on the compound's half-life. For many SARMs, a once-daily (q.d.) administration schedule is common and has been used for AC-262536 in rat studies.[1]

ParameterReported Value (in Rats)Source
Effective Dose Range 3 - 30 mg/kg (subcutaneous)[1]
ED50 (LH Suppression) 2.8 mg/kg[1]
Binding Affinity (Ki) 5 nM[5]
Administration Frequency Once daily for 14 days[1]

Table 1: Summary of Preclinical Data for AC-262536 in Rodent Models

Formulation and Vehicle Selection

The proper formulation of AC-262536 is paramount for ensuring accurate dosing and bioavailability. As a lipophilic molecule, it is poorly soluble in aqueous solutions. Therefore, a suitable vehicle is required.

Recommended Vehicles

Several vehicle options are available for the in vivo administration of poorly soluble compounds.[11] The choice of vehicle depends on the intended route of administration.

  • For Oral Gavage (PO):

    • 10% DMSO in Corn Oil: A common and effective vehicle for oral administration. The DMSO helps to initially dissolve the compound, which is then suspended in the corn oil.

    • 10% DMSO in 90% (20% SBE-β-CD in saline): Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) is a solubilizing agent that can improve the bioavailability of hydrophobic compounds.[11]

  • For Parenteral Injection (Subcutaneous or Intraperitoneal):

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This is a standard formulation known as "D-P-T-S" and is widely used for parenteral administration of compounds with low water solubility.[11]

Protocol: Preparation of Dosing Solution (10 mg/mL in D-P-T-S)

This protocol provides a step-by-step guide for preparing a 10 mg/mL stock solution of AC-262536 in a D-P-T-S vehicle, suitable for subcutaneous or intraperitoneal injection.

Materials:

  • AC-262536 powder (verify purity and identity)

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween-80 (Polysorbate 80), sterile, injectable grade

  • 0.9% Sodium Chloride (Saline), sterile, injectable grade

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringes and needles

  • Vortex mixer

  • Water bath (optional, for gentle warming)

Procedure:

  • Calculate Required Volumes: For 10 mL of final solution:

    • AC-262536: 100 mg

    • DMSO: 1.0 mL (10%)

    • PEG300: 4.0 mL (40%)

    • Tween-80: 0.5 mL (5%)

    • Saline: 4.5 mL (45%)

  • Initial Dissolution: Weigh 100 mg of AC-262536 powder and place it into a sterile 15 mL conical tube. Add 1.0 mL of DMSO. Vortex vigorously until the powder is fully dissolved. Gentle warming in a water bath (up to 60°C) may be necessary.[11]

  • Add Co-solvents: Add 4.0 mL of PEG300 to the DMSO solution. Vortex thoroughly.

  • Add Surfactant: Add 0.5 mL of Tween-80. Vortex until the solution is homogeneous.

  • Final Dilution: Slowly add 4.5 mL of sterile saline to the mixture while vortexing. The final solution should be clear. If precipitation occurs, the concentration may be too high for this vehicle system.

  • Storage: Store the final solution protected from light. For short-term storage (1 month), -20°C is recommended. For longer-term storage (up to 6 months), store at -80°C.[1] Always bring the solution to room temperature before administration.[12]

Administration Protocols in Mice

Adherence to proper animal handling and administration techniques is crucial for animal welfare and data integrity.[13][14] All procedures should be approved by the institution's Animal Care and Use Committee (IACUC).

Oral Gavage (PO)

Oral gavage ensures direct and accurate oral dosing.

Materials:

  • Mouse gavage needles (18-20 gauge, flexible or curved with a rounded tip)[15][16]

  • 1 mL syringe

  • Prepared AC-262536 dosing solution

Procedure:

  • Animal Restraint: Properly restrain the mouse to immobilize its head and align the head and body vertically. This creates a straight path to the esophagus.[16][17]

  • Measure Tube Length: Before the first use, measure the gavage needle from the tip of the mouse's nose to the last rib to ensure you do not perforate the stomach. Mark the needle.

  • Tube Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the upper palate.[15][18] The mouse should swallow the tube as it passes into the esophagus.[16][19] Never force the needle. If resistance is met, withdraw and try again.[15][19]

  • Administer Compound: Once the needle is in place, slowly administer the calculated volume.[17] The maximum recommended volume for oral gavage in mice is 10 mL/kg.[15][18]

  • Withdrawal: Smoothly remove the needle.

  • Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Subcutaneous (SC) Injection

Subcutaneous injection provides a slower, more sustained release compared to other parenteral routes.[13]

Materials:

  • Insulin or tuberculin syringe with a 25-27 gauge needle

  • Prepared AC-262536 dosing solution

Procedure:

  • Animal Restraint: Manually restrain the mouse on a solid surface.[20]

  • Injection Site: The loose skin over the interscapular area (scruff) is the preferred site.[20]

  • Injection: Lift the skin to form a "tent." Insert the needle at the base of the tented skin, parallel to the spine.[12]

  • Aspiration: Gently pull back on the plunger to ensure you have not entered a blood vessel.

  • Administer Compound: Inject the solution to form a small bleb under the skin.

  • Withdrawal: Remove the needle and apply gentle pressure to the injection site if necessary.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.[20]

Materials:

  • Tuberculin syringe with a 23-25 gauge needle

  • Prepared AC-262536 dosing solution

Procedure:

  • Animal Restraint: Securely restrain the mouse and tilt its head downwards. This causes the abdominal organs to shift forward, reducing the risk of puncture.[21]

  • Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[21][22]

  • Injection: Insert the needle, bevel up, at a 30-45 degree angle.[23]

  • Aspiration: Pull back the plunger to ensure you have not entered the bowel (green/brown aspirate) or bladder (yellow aspirate).[24]

  • Administer Compound: Slowly inject the solution. The maximum recommended IP volume is 10 mL/kg.[24]

  • Withdrawal and Monitoring: Remove the needle and return the mouse to its cage. Monitor for any signs of distress.

Caption: General experimental workflow for a preclinical mouse study.

Self-Validating Systems and Trustworthiness

To ensure the reliability and reproducibility of your results, every protocol should incorporate self-validating checks.

  • Formulation Validation: Always visually inspect your final dosing solution for clarity and absence of precipitates before each use. If the solution appears cloudy or contains particles, it should not be used.

  • Dosing Accuracy: Before starting a study, practice the chosen administration technique with a vehicle-only solution. For oral gavage, a small amount of a non-toxic dye can be used in a pilot animal to confirm correct placement in the stomach upon necropsy.

  • Animal Welfare Monitoring: Daily monitoring of body weight and clinical signs (e.g., posture, activity, grooming) is a critical feedback mechanism. A weight loss of more than 15-20% or significant adverse clinical signs are humane endpoints and may indicate that the dose is too high or the formulation is causing irritation.

  • Positive and Negative Controls: Always include a vehicle-only control group to account for any effects of the vehicle or the administration procedure itself. When possible, a positive control group (e.g., treated with testosterone) can provide a benchmark for the anabolic and androgenic effects.

By integrating these checks, researchers can have higher confidence in the integrity of their experimental outcomes and ensure the ethical treatment of laboratory animals.

References

  • MedchemExpress. (n.d.). AC-262536 | Androgen Receptor Agonist.
  • Wikipedia. (2023, November 13). AC-262,536. Retrieved from [Link]

  • Piu, F., Gardell, L. R., Son, T., Schlienger, N., Lund, B. W., Schiffer, H. H., Vanover, K. E., Davis, R. E., Olsson, R., & Bradley, S. R. (2008). Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator. Journal of Steroid Biochemistry and Molecular Biology, 109(1-2), 129–137.
  • Wang, Y., Li, J., Chen, Z., Wu, W., & He, Z. (2019). Pharmacokinetic/Pharmacodynamic Modeling of Schedule-Dependent Interaction between Docetaxel and Cabozantinib in Human Prostate Cancer Xenograft Models. Molecular Pharmaceutics, 16(5), 2162–2172.
  • ResearchGate. (n.d.). Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator | Request PDF. Retrieved from [Link]

  • MediSearch. (n.d.). AC262 Sarm: Benefits And Side Effects. Retrieved from [Link]

  • Caldwell, A. S. L., Eid, S., Kay, C. R., Jimenez, M., McMahon, A. C., Desai, R., Allan, C. M., Smith, J. T., Handelsman, D. J., & Walters, K. A. (2015).
  • Cutler, C., Viljanto, M., Taylor, P., Habershon-Butcher, J., & Biddle, S. (2020). Equine metabolism of the selective androgen receptor modulator AC-262536 in vitro and in urine, plasma and hair following oral administration. Drug Testing and Analysis, 12(11-12), 1700–1712.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • The Mouse in Biomedical Research. (2007).
  • Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]

  • Mad Barn. (2020, October 15). Equine metabolism of the selective androgen receptor modulator AC-262536 in vitro and in urine, plasma and hair following oral administration. Retrieved from [Link]

  • University of British Columbia Animal Care Committee. (n.d.). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP.
  • University of British Columbia Animal Care Services. (n.d.). Intraperitoneal (IP)
  • Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Intraperitoneal Injection.
  • Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage.
  • ResearchGate. (n.d.). The Use of Targeted Mouse Models for Preclinical Testing of Novel Cancer Therapeutics | Request PDF. Retrieved from [Link]

  • Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (n.d.).
  • University of British Columbia Animal Care Committee. (2021, February). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • University of Florida Animal Care Services. (n.d.). Mouse Intraperitoneal (IP)
  • Wang, W., Zhao, W., He, K., & Zhang, R. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. American Journal of Cancer Research, 5(4), 1490–1499.
  • Washington State University IACUC. (2021, September 21).
  • ResearchGate. (n.d.). (PDF) Subcutaneous administration of biotherapeutics: Current experience in animal models. Retrieved from [Link]

  • The University of Queensland Animal Ethics Committee. (2021, February 3).
  • Gao, C., Liu, Y., Li, Y., Wu, H., & Liu, Y. (2021). The design, analysis and application of mouse clinical trials in oncology drug development. Frontiers in Oncology, 11, 762391.
  • Salvador, L. A., Larrinaga, G., Cardozo, C. P., & Pires, K. M. P. (2022). Mouse sarcopenia model reveals sex- and age-specific differences in phenotypic and molecular characteristics. The FASEB Journal, 36(5), e22278.
  • Lønholdt Kommunikation. (2018, August 21). IP On Mouse [Video]. YouTube.

Sources

Unveiling the Neuroscientific Potential of AC-264613: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Correcting the Record on AC-264613

Initial interest in this compound may have been linked to the broader class of non-steroidal selective androgen receptor modulators (SARMs) investigated for conditions like androgenic alopecia and muscle wasting.[1][2][3] However, it is imperative to clarify at the outset that This compound is not a SARM . Extensive biochemical and pharmacological profiling has definitively identified this compound as a potent and highly selective agonist of the Protease-Activated Receptor 2 (PAR2).[4][5][6] This guide will therefore focus exclusively on the scientifically validated identity and applications of this compound as a PAR2 agonist within the dynamic field of neuroscience research. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive and technically sound resource to explore the multifaceted roles of PAR2 in the central nervous system (CNS) using this powerful chemical probe.

Section 1: this compound - A Molecular Profile

This compound is a small molecule agonist of PAR2, a G protein-coupled receptor involved in a wide array of physiological and pathological processes.[7] Its significance as a research tool lies in its high potency and selectivity for PAR2, with no significant activity at other PAR subtypes or over 30 other receptors implicated in nociception and inflammation.[4][6] This specificity allows for the precise interrogation of PAR2-mediated signaling pathways in complex biological systems.

Table 1: Key Pharmacological Parameters of this compound

ParameterValueSource
Target Protease-Activated Receptor 2 (PAR2)[4]
Activity Agonist[4]
pEC50 7.5[4]
Molecular Weight 400.27 g/mol [5]
Formula C19H18BrN3O2[5]

A critical characteristic of this compound for neuroscience applications is its ability to cross the blood-brain barrier (BBB).[8][9] This property enables in vivo studies to investigate the central effects of PAR2 activation following systemic administration.

Section 2: The Role of PAR2 in the Central Nervous System

PAR2 is expressed throughout the CNS on various cell types, including neurons and glial cells. Its activation has been linked to a range of neurological processes, making it a compelling target for investigation in both health and disease.

Neuronal Excitability and Signaling

Emerging evidence indicates that PAR2 activation can directly modulate neuronal activity. Studies have shown that this compound impairs action potential firing and induces depolarization in spontaneously firing lateral habenula neurons.[8] This region of the brain is critically involved in the regulation of mood and motivation, suggesting a potential role for PAR2 in affective disorders.

Neuroinflammation and Neuroprotection

The role of PAR2 in neuroinflammation is complex and appears to be context-dependent. Activation of PAR2 can lead to the release of inflammatory mediators.[10] Conversely, there is also strong evidence suggesting a neuroprotective role for PAR2 activation.[9] For instance, this compound has been shown to mimic the neuroprotective properties of classical PAR2 activators in in vitro excitotoxicity assays.[9] This dual role highlights the importance of carefully designed experiments to dissect the specific contributions of PAR2 in different neuropathological models.

Behavior and Cognition

In vivo studies utilizing this compound have begun to shed light on the behavioral consequences of central PAR2 activation. Administration of this compound in mice has been shown to induce depression-like behaviors, such as reduced locomotor activity and sucrose preference.[10][11] Interestingly, these behavioral changes were not accompanied by alterations in anxiety-like behavior or recognition memory.[11] These findings underscore the nuanced role of PAR2 in modulating specific behavioral domains.

Section 3: Experimental Protocols for Neuroscience Research

The following protocols provide a framework for investigating the neuroscientific applications of this compound. Researchers should adapt these protocols based on their specific experimental objectives and in accordance with institutional guidelines for animal care and use.

In Vitro Assessment of Neuroprotection

This protocol outlines a method to assess the potential neuroprotective effects of this compound against excitotoxicity in primary neuronal cultures.

Objective: To determine if this compound can mitigate neuronal cell death induced by an excitotoxic insult (e.g., glutamate or NMDA).

Workflow Diagram:

neuroprotection_workflow culture Primary Neuronal Culture pretreat Pre-treatment with this compound or Vehicle culture->pretreat insult Excitotoxic Insult (e.g., Glutamate) pretreat->insult incubate Incubation insult->incubate assess Assess Cell Viability (e.g., MTT Assay) incubate->assess

Caption: Workflow for in vitro neuroprotection assay.

Step-by-Step Protocol:

  • Cell Culture: Plate primary cortical or hippocampal neurons at an appropriate density in 96-well plates. Allow cells to mature for at least 7 days in vitro.

  • Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Replace the existing culture medium with the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO). Incubate for 1-2 hours.

  • Excitotoxic Insult: Prepare a solution of glutamate or NMDA in culture medium. Add the excitotoxin to the wells to induce cell death. The optimal concentration and duration of exposure should be determined empirically.

  • Incubation: Co-incubate the cells with this compound/vehicle and the excitotoxin for the predetermined duration.

  • Assessment of Cell Viability: Following the incubation period, assess cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Compare the viability of cells treated with the excitotoxin alone to those pre-treated with this compound.

In Vivo Investigation of Behavioral Effects

This protocol describes a general framework for assessing the behavioral effects of systemically administered this compound in rodents.

Objective: To evaluate the impact of this compound on locomotor activity, anxiety-like behavior, and depressive-like behavior.

Workflow Diagram:

behavioral_workflow acclimate Animal Acclimation injection This compound or Vehicle Injection (i.p.) acclimate->injection behavioral_testing Behavioral Testing Battery (e.g., OFT, EPM, FST) injection->behavioral_testing analysis Data Analysis behavioral_testing->analysis

Caption: Workflow for in vivo behavioral assessment.

Step-by-Step Protocol:

  • Animal Acclimation: House male C57BL/6 mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week for acclimation to the housing conditions.

  • Drug Preparation and Administration: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80). Administer this compound or vehicle via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[11]

  • Behavioral Testing Battery: Conduct a battery of behavioral tests at a specified time point post-injection (e.g., 2 hours).[11]

    • Open Field Test (OFT): To assess locomotor activity and anxiety-like behavior. Record parameters such as total distance traveled, time spent in the center versus the periphery of the arena.

    • Elevated Plus Maze (EPM): To further assess anxiety-like behavior. Measure the time spent in and the number of entries into the open and closed arms.

    • Forced Swim Test (FST) or Tail Suspension Test (TST): To evaluate depressive-like behavior. Record the duration of immobility.

    • Sucrose Preference Test (SPT): To measure anhedonia, a core symptom of depression. Acclimate animals to two drinking bottles (one with water, one with a sucrose solution) and measure their preference for the sucrose solution before and after drug administration.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the behavioral performance of the this compound-treated group with the vehicle-treated group.

Investigation of Neuroprotective Effects in an Animal Model of Alzheimer's Disease

This protocol provides a conceptual framework for investigating the potential therapeutic effects of this compound in a transgenic mouse model of Alzheimer's disease (AD), such as the 5xFAD model.[9]

Objective: To determine if chronic treatment with this compound can ameliorate pathological hallmarks and cognitive deficits in an AD mouse model.

Signaling Pathway Diagram:

ad_pathway AC264613 This compound PAR2 PAR2 Activation AC264613->PAR2 Signaling Downstream Signaling Pathways PAR2->Signaling Neuroprotection Neuroprotection Signaling->Neuroprotection Immunomodulation Immunomodulation Signaling->Immunomodulation Abeta Reduced β-amyloid Load Neuroprotection->Abeta Immunomodulation->Abeta Cognition Improved Cognitive Function Abeta->Cognition

Caption: Hypothesized neuroprotective pathway of this compound in AD.

Step-by-Step Protocol:

  • Animal Model and Treatment: Use a cohort of 5xFAD transgenic mice and wild-type littermates. Begin chronic treatment with this compound or vehicle at an age when pathological changes are known to commence. Administer the compound daily via an appropriate route (e.g., i.p. injection or oral gavage).

  • Cognitive Assessment: At the end of the treatment period, assess cognitive function using a battery of behavioral tests relevant to AD, such as the Morris water maze, Y-maze, or novel object recognition test.

  • Histopathological Analysis: Following behavioral testing, euthanize the animals and collect brain tissue. Perform immunohistochemical staining to quantify amyloid-beta (Aβ) plaque load and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

  • Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ peptides using ELISA. Analyze the expression of inflammatory cytokines using qPCR or multiplex assays.

  • Data Analysis: Compare the cognitive performance, Aβ pathology, and neuroinflammatory markers between the vehicle-treated and this compound-treated 5xFAD mice.

Section 4: Concluding Remarks and Future Directions

This compound is a valuable pharmacological tool for elucidating the complex roles of PAR2 in the central nervous system. The protocols outlined in this guide provide a starting point for researchers to investigate its effects on neuronal function, neuroinflammation, and behavior. Future research should aim to further delineate the downstream signaling pathways activated by PAR2 in different neuronal and glial cell types. Moreover, exploring the therapeutic potential of targeting PAR2 with agonists like this compound in a wider range of neurological and psychiatric disorders is a promising avenue for future investigation.

References

  • ResearchGate. (n.d.). This compound impairs action potential firing and induces depolarisation in spontaneously firing lateral habenula neurons. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound reduces sucrose preference but does not affect anxiety-like behaviour or recognition memory. Retrieved from [Link]

  • Cao, X., et al. (2023). Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice. Experimental Neurology, 359, 114271. [Link]

  • MDPI. (2021). Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. Retrieved from [Link]

  • Papanicolaou, K. N., et al. (2018). Locally acting ACE‐083 increases muscle volume in healthy volunteers. Journal of Clinical Pharmacology, 58(6), 776-784. [Link]

  • MDPI. (2021). Neuroprotective Effects of Sulforaphane on Cholinergic Neurons in Mice with Alzheimer's Disease-Like Lesions. Retrieved from [Link]

  • Cadena, S. M., et al. (2010). Administration of a soluble activin type IIB receptor promotes skeletal muscle growth independent of fiber type. Journal of Applied Physiology, 109(3), 635-642. [Link]

  • University of Strathclyde. (n.d.). Is PAR2 activation neuroprotective in a mouse model of Alzheimer's Disease? Retrieved from [Link]

  • Moudio, S., et al. (2022). Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines. Psychopharmacology, 239(3), 835-850. [Link]

  • Jayaraman, A., et al. (2014). Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats. Endocrinology, 155(4), 1398-1406. [Link]

  • Lee, J., et al. (2026). Injectable Therapy for Androgenetic Alopecia: A Systematic Review. Dermatologic Surgery. [Link]

  • Dalton, J. T., et al. (2011). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry, 54(1), 3-17. [Link]

  • Wikipedia. (n.d.). Selective androgen receptor modulator. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). This compound | PAR2 agonist. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Potent and Selective Small-Molecule PAR-2 Agonists. Retrieved from [Link]

  • Bhasin, S., & Jasuja, R. (2009). Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. The Journal of Frailty & Aging, 1(1), 121-122. [Link]

  • MacLean, H. E., et al. (2008). Androgen Action via the Androgen Receptor in Neurons Within the Brain Positively Regulates Muscle Mass in Male Mice. Endocrinology, 149(7), 3292-3298. [Link]

  • Pop-Eleches, T. E., et al. (2020). Biochemical Parameters in Cognitive Functions. Journal of Medicine and Life, 13(4), 458-464. [Link]

  • Absci. (2026, January 26). Deep Dive: Inside the HEADline Clinical Trial for Pattern Hair Loss [Video]. YouTube. [Link]

  • Kim, J., et al. (2025). The effects of Dendropanax morbiferus on cognitive function and cerebral cortical thickness: A randomized, double-blind, placebo-controlled trial. Journal of Ginseng Research. [Link]

  • TrialScreen. (2024). A Multi-Centre, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Phase 1 Study to Evaluate the Safety, Tolerability and Pharmacokinetics of OLX72021 in Healthy Males with Androgenetic Alopecia. Retrieved from [Link]

  • Sinclair, R. (2015). Androgenetic alopecia: new insights into the pathogenesis and mechanism of hair loss. International Journal of Dermatology, 54(Suppl 1), 1-6. [Link]

Sources

Application Note: Investigating PAR2-Mediated Inflammation using AC-264613

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AC-264613 is a potent, selective, non-peptide agonist of Protease-Activated Receptor 2 (PAR2) .[1] Unlike traditional peptide agonists (e.g., SLIGRL-NH2), this compound exhibits superior metabolic stability and bioavailability, making it the gold standard for probing PAR2-mediated inflammatory pathways in vivo.

This guide details the protocols for utilizing this compound to model acute inflammation, neurogenic pain, and cytokine release. It addresses critical handling requirements due to the compound's lipophilicity and provides validated workflows for both cellular and animal models.

Key Technical Specifications
FeatureSpecification
Mechanism Selective PAR2 Agonist (Gq-coupled)
Potency (pEC50) ~7.5 (30–100 nM in Ca²⁺ mobilization)
Selectivity >300-fold selective over PAR1; no activity at PAR3/4
Bioavailability Systemically active (crosses BBB); T1/2 ~2.5h (Rat)
Solubility High in DMSO (100 mM); Poor in water (requires formulation)

Chemical Handling & Vehicle Formulation

This compound is a hydrophobic small molecule. Improper solubilization is the primary cause of experimental failure (precipitation at injection site or lack of systemic exposure).

Stock Solution Preparation[1]
  • Solvent: 100% DMSO (anhydrous).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.

In Vivo Vehicle Formulation (Critical)

For intraperitoneal (IP) or subcutaneous (SC) administration, a co-solvent system is required to prevent precipitation upon contact with aqueous physiological fluids.

Recommended Formulation (Standard):

  • 5% DMSO (containing the dissolved this compound)

  • 5% Tween-80 (surfactant)

  • 90% Saline (0.9% NaCl) or PBS

Preparation Protocol:

  • Dissolve the required mass of this compound fully in 100% DMSO (Volume = 5% of total).

  • Add Tween-80 (Volume = 5% of total) and vortex vigorously until homogenous.

  • Slowly add warm (37°C) Saline (Volume = 90% of total) while vortexing.

    • Note: If the solution turns cloudy (milky), sonicate at 37°C for 5-10 minutes. If precipitation persists, consider using 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in saline as the aqueous phase.

Mechanism of Action & Signaling Pathway

This compound activates PAR2, a G-protein coupled receptor (GPCR).[2] Unlike protease-mediated activation which irreversibly cleaves the N-terminus, this compound binds orthosterically/allosterically to induce conformational change.

Primary Signaling Cascade:

  • Gq/11 Coupling: Activation of Phospholipase C (PLC).

  • Second Messengers: Hydrolysis of PIP2 into IP3 and DAG.

  • Effect: Rapid intracellular Ca²⁺ mobilization and PKC activation.

  • Downstream: Phosphorylation of ERK1/2 (MAPK) and NF-κB activation, leading to pro-inflammatory cytokine release (IL-6, IL-1β, TNFα).

Visualization: PAR2 Signaling Architecture

PAR2_Signaling AC This compound PAR2 PAR2 Receptor (GPCR) AC->PAR2 Agonism Gq Gq/11 Protein PAR2->Gq Activates PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca PKC PKC DAG->PKC ERK p-ERK1/2 (MAPK) Ca->ERK PKC->ERK Inflam Inflammation (Edema, Hyperalgesia, IL-6) ERK->Inflam Gene Expression

Figure 1: Signal transduction pathway initiated by this compound leading to inflammatory endpoints.

In Vitro Protocol: Calcium Mobilization Assay

This assay validates the biological activity of this compound before moving to expensive animal models.

Cells: KNRK cells (transfected with PAR2) or endogenous PAR2-expressing lines (e.g., A549, HEK293). Readout: Intracellular Calcium Flux (FLIPR or Fluo-4 AM).

Step-by-Step Protocol:

  • Seeding: Plate cells (50,000 cells/well) in a black-walled 96-well plate. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL Fluo-4 AM loading buffer (containing 2.5 mM Probenecid to prevent dye leakage). Incubate 45 min at 37°C.

  • Compound Prep: Prepare this compound serial dilutions (1 nM to 10 µM) in HBSS buffer.

    • Control: Use SLIGRL-NH2 (100 µM) as a positive control.

  • Baseline: Measure fluorescence (Ex 494 / Em 516) for 10 seconds to establish baseline.

  • Addition: Inject compound.

  • Measurement: Record fluorescence peak immediately (within 60-90 seconds).

  • Analysis: Plot Max-Min Fluorescence vs. Log[Concentration] to determine EC50.

    • Expected Result: Sigmoidal dose-response with EC50 ~30–100 nM.

In Vivo Protocol: Acute Inflammation (Rat Paw Edema)

This is the standard model for assessing PAR2-mediated peripheral inflammation and pain.

Animals: Male Sprague-Dawley Rats (200-250g). Dose: 10–100 µ g/paw (local) or 3–30 mg/kg (systemic IP).

Intraplantar Injection (Local Model)

This method isolates the peripheral effect, minimizing systemic variables.

  • Acclimatization: Handle rats daily for 3 days prior to testing. Measure baseline paw volume (Plethysmometer) and mechanical threshold (Von Frey).

  • Preparation: Dilute this compound in sterile saline with <1% DMSO (local tissue is sensitive to high DMSO).

    • Dose:30 µg in 50–100 µL volume per paw.

  • Administration: Lightly restrain the rat. Inject subcutaneously into the plantar surface of the right hind paw.

    • Control: Inject Vehicle (Saline/DMSO) into the left hind paw.

  • Readouts:

    • Edema: Measure paw volume at 1h, 3h, and 6h post-injection.

    • Hyperalgesia: Assess thermal latency (Hargreaves test) or mechanical threshold (Von Frey) at similar timepoints.

  • Expected Outcome: Significant increase in paw volume (~30-50% increase) and reduction in pain withdrawal threshold peaking at 1-3 hours.

Systemic Administration (Neuroinflammation Model)

This compound crosses the BBB, making it suitable for studying sickness behavior or neurogenic inflammation.

  • Dosing: 10 mg/kg or 30 mg/kg via Intraperitoneal (IP) injection.

  • Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline (as described in Section 2.2).

  • Timeline:

    • T=0: Inject this compound.

    • T=2h: Collect blood (serum IL-6 analysis).

    • T=2-6h: Behavioral testing (Locomotor activity, Open Field Test).

  • Endpoint: Sacrifice at T=6h or T=24h for brain tissue collection (qPCR for IL-1β, TNFα in hippocampus).

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Dosing cluster_2 Phase 3: Analysis Stock 10mM Stock (100% DMSO) Formulation Vehicle Prep (5% DMSO/Tween/Saline) Stock->Formulation Inject Injection (IP or Intraplantar) Formulation->Inject Rat Rat/Mouse (Acclimatized) Rat->Inject Edema Paw Edema (Plethysmometer) Inject->Edema 1-6 hrs Pain Hyperalgesia (Von Frey) Inject->Pain 1-6 hrs Biomarker Cytokines (ELISA/qPCR) Inject->Biomarker Terminal

Figure 2: Operational workflow for in vivo assessment of this compound.

Troubleshooting & Controls

IssueProbable CauseSolution
Precipitation in Syringe Shock dilution with cold saline.Use warm saline (37°C); add saline slowly to the DMSO/Tween mix while vortexing.
No Response (In Vivo) Rapid receptor desensitization.PAR2 internalizes quickly. Ensure readout is performed within 1-3 hours of dosing. Do not re-dose the same animal within 24h.
High Vehicle Response DMSO irritation.Reduce DMSO to <2% for intraplantar injections. Use Cyclodextrin (HP-β-CD) as an alternative carrier.
Variable Data Batch variability or hydration.Check Certificate of Analysis for batch-specific MW (hydration affects mass).

References

  • Gardell, L. R., et al. (2008). "Identification and characterization of novel small-molecule protease-activated receptor 2 agonists."[1][3][4] Journal of Pharmacology and Experimental Therapeutics, 327(3), 799-808.[4][5]

    • Core Reference: Defines this compound synthesis, potency (pEC50=7.5), and in vivo paw edema model.
  • Barry, G. D., et al. (2010). "Novel agonists and antagonists for human protease activated receptor 2." Journal of Medicinal Chemistry, 53(20), 7428-7440.

    • Chemistry: Discusses structural optimization and stability compared to peptides.
  • Hassler, S. N., et al. (2020). "The protease-activated receptor 2 (PAR2) agonist this compound initiates depression-like behavior in mice." Brain, Behavior, and Immunity.[6][7]

    • Neuroinflammation: Validates BBB permeability and use in CNS inflamm
  • Tocris Bioscience. "AC 264613 Product Information & Solubility Data."

    • Technical Data: Solubility and handling specific

Sources

Application Notes and Protocols for Investigating AC-264613 in Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of PAR2 Agonism in Oncology with AC-264613

The landscape of cancer therapeutics is continually evolving, with a significant focus on identifying novel molecular targets that drive tumorigenesis.[1] One such target of growing interest is the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation and cancer progression.[2][3] this compound is a potent and selective agonist of PAR2, demonstrating no significant activity at other PAR subtypes or a wide range of other receptors. While its effects have been predominantly explored in the context of neuroscience, the established role of its target, PAR2, in various cancers presents a compelling rationale for investigating this compound as a chemical probe to elucidate the functional consequences of PAR2 activation in cancer cell lines.

This guide provides a comprehensive framework for researchers to design and execute experiments utilizing this compound to explore PAR2 signaling in cancer cells. We will delve into the scientific basis for this investigation, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation.

The Scientific Rationale: Why Target PAR2 in Cancer?

PAR2 is frequently overexpressed in a variety of human cancers, including breast, lung, pancreatic, colon, and hepatocellular carcinoma, and its expression often correlates with more aggressive disease and poorer prognosis.[1][4][5] Activation of PAR2 by serine proteases in the tumor microenvironment can trigger a cascade of intracellular signaling events that promote key hallmarks of cancer.[2][3]

Key Pro-Tumorigenic Roles of PAR2 Signaling:

  • Proliferation: PAR2 activation has been shown to stimulate cancer cell proliferation, often through the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[1][4]

  • Migration and Invasion: PAR2 signaling is strongly linked to increased cancer cell migration and invasion, potentially through pathways involving PI3K/AKT and the transactivation of other receptors like the epidermal growth factor receptor (EGFR).[2][6]

  • Inflammation and Angiogenesis: PAR2 can modulate the tumor microenvironment by influencing inflammatory responses and promoting the release of pro-angiogenic factors.[3]

  • Therapeutic Resistance: Emerging evidence suggests that PAR2 activation may contribute to resistance to certain chemotherapeutic agents.[7]

Given these multifaceted roles, a potent and selective PAR2 agonist like this compound serves as an invaluable tool to dissect the precise mechanisms by which PAR2 activation influences cancer cell behavior.

Physicochemical Properties and Handling of this compound

A clear understanding of the physicochemical properties of this compound is paramount for accurate and reproducible experimental results.

PropertyValueSource
Molecular Weight400.27 g/mol
FormulaC₁₉H₁₈BrN₃O₂
SolubilitySoluble in DMSO (up to 100 mM)
StorageStore at -20°C

Preparation of Stock Solutions:

For in vitro experiments, a concentrated stock solution of this compound should be prepared in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.00 mg of this compound in 1 mL of DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. An equivalent concentration of DMSO should be used in vehicle control experiments.

Experimental Protocols

The following protocols provide a starting point for investigating the effects of this compound on cancer cell lines. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Assessing the Effect of this compound on Cancer Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), and cells treated with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the concentration of this compound to determine the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with this compound (and controls) incubate_24h->treat_compound incubate_treatment Incubate (24, 48, or 72h) treat_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability and Determine EC50/IC50 read_absorbance->analyze

Caption: Workflow for assessing cell viability with the MTT assay.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[11]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in S phase have an intermediate amount.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells for at least 30 minutes at 4°C.[12]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use software to model the cell cycle distribution from the DNA content histogram.

Investigating the Mechanism: PAR2 Signaling Pathway Analysis

To understand how this compound exerts its effects, it is essential to investigate the downstream signaling pathways of PAR2. Western blotting is a powerful technique for this purpose.

PAR2 Signaling Pathway Diagram

PAR2_Signaling AC264613 This compound PAR2 PAR2 AC264613->PAR2 activates G_protein G Proteins (Gq/11, G12/13, Gi) PAR2->G_protein PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Migration_Invasion Migration & Invasion RhoA->Migration_Invasion AKT AKT PI3K->AKT IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC ERK ERK/MAPK PKC->ERK Proliferation Proliferation AKT->Proliferation Apoptosis_Modulation Apoptosis Modulation AKT->Apoptosis_Modulation ERK->Proliferation ERK->Migration_Invasion

Caption: Simplified PAR2 signaling pathways in cancer cells.

Western Blotting Protocol Outline:

  • Cell Lysis: Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets could include:

    • Phospho-ERK1/2 (p-ERK) and total ERK1/2

    • Phospho-AKT (p-AKT) and total AKT

    • PAR2

    • β-actin or GAPDH as a loading control

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The investigation of the selective PAR2 agonist this compound in cancer cell lines offers a promising avenue for understanding the role of PAR2 in oncology. The protocols outlined in this guide provide a robust framework for assessing the effects of this compound on cell viability, apoptosis, and cell cycle progression, as well as for dissecting the underlying molecular mechanisms. The insights gained from such studies will be crucial in evaluating PAR2 as a potential therapeutic target for cancer treatment.

References

  • Anonymous. (n.d.). Proteinase-Activated Receptor 2 May Drive Cancer Progression by Facilitating TGF-β Signaling. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). PAR2 regulates proliferation, migration of lung cancer and chemotherapy sensitivity by involving PTEN pathway. Taylor & Francis Online. Retrieved from [Link]

  • Gabrilo, J., et al. (n.d.). Proteinase-activated Receptor 2: Springboard of Tumors. Anticancer Research. Retrieved from [Link]

  • Anonymous. (n.d.). PAR-2 promotes cell proliferation, migration, and invasion through activating PI3K/AKT signaling pathway in oral squamous cell carcinoma. National Institutes of Health. Retrieved from [Link]

  • Anonymous. (n.d.). The mechanism of cell proliferation by PAR2 activation in the... ResearchGate. Retrieved from [Link]

  • Anonymous. (2024, January 4). Inhibition of proteinase-activated receptor 2 (PAR2) decreased the malignant progression of lung cancer cells and increased the sensitivity to chemotherapy. National Institutes of Health. Retrieved from [Link]

  • Anonymous. (n.d.). Protease-activated receptor 2 drives migration in a colon cancer cell line but not in noncancerous human epithelial cells. American Physiological Society. Retrieved from [Link]

  • Anonymous. (2018, March 14). Proteinase-activated receptor 2 promotes tumor cell proliferation and metastasis by inducing epithelial-mesenchymal transition and predicts poor prognosis in hepatocellular carcinoma. National Institutes of Health. Retrieved from [Link]

  • Anonymous. (n.d.). Proteinase-Activated Receptor 2 Expression in Breast Cancer and Its Role in Breast Cancer Cell Migration. National Institutes of Health. Retrieved from [Link]

  • Anonymous. (2009, August 6). Tissue Factor and PAR2 Signaling in the Tumor Microenvironment. AHA/ASA Journals. Retrieved from [Link]

  • Anonymous. (2025, August 6). Protease-activated receptor-2 induces migration of pancreatic cancer cells in an extracellular ATP-dependent manner. ResearchGate. Retrieved from [Link]

  • Anonymous. (2023, November 22). Protease-activated receptor 2 attenuates doxorubicin-induced apoptosis in colon cancer cells. PubMed. Retrieved from [Link]

  • Anonymous. (n.d.). Protease-activated Receptor 2 (PAR2) Protein and Transient Receptor Potential Vanilloid 4 (TRPV4) Protein Coupling Is Required for Sustained Inflammatory Signaling. National Institutes of Health. Retrieved from [Link]

  • Anonymous. (n.d.). Vitamins in cell culture media: Stability and stabilization strategies. National Institutes of Health. Retrieved from [Link]

  • Anonymous. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. Retrieved from [Link]

  • Anonymous. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Retrieved from [Link]

  • Anonymous. (2013, May 1). Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

  • Anonymous. (n.d.). Assaying cell cycle status using flow cytometry. National Institutes of Health. Retrieved from [Link]

  • Anonymous. (n.d.). Western blot analysis of PAR-2. The upper panel is a representative gel... ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Anonymous. (n.d.). Vitamins in cell culture media: Stability and stabilization strategies. ResearchGate. Retrieved from [Link]

  • Anonymous. (2019, July 12). PAR2 Inhibition Enhanced the Sensitivity of Colorectal Cancer Cel... Ingenta Connect. Retrieved from [Link]

  • Anonymous. (n.d.). Cell Cycle Analysis. Flow Cytometry Core Facility. Retrieved from [Link]

  • Anonymous. (n.d.). General Protocol for Western Blotting. Bio-Rad. Retrieved from [Link]

  • Anonymous. (n.d.). Process for improving the solubility of cell culture media. Google Patents.
  • Anonymous. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Retrieved from [Link]

  • Anonymous. (n.d.). Inhibition of protease-activated receptor-2 induces apoptosis in cervical cancer by inhibiting signal transducer and activator of transcription-3 signaling. National Institutes of Health. Retrieved from [Link]

  • Anonymous. (2025, August 10). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Retrieved from [Link]

  • Anonymous. (2016, December 19). Protocols. Flow cytometry. Retrieved from [Link]

Sources

AC-264613: A Selective PAR2 Agonist for Immunology & Inflammation Research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocol

Introduction & Mechanistic Insight

AC-264613 is a potent, non-peptide, and highly selective agonist for Protease-Activated Receptor 2 (PAR2) .[1] Unlike traditional PAR2 agonists (such as the tethered ligand peptide SLIGKV-NH2), this compound is metabolically stable, potent (pEC50 ~ 7.5), and capable of crossing the blood-brain barrier (BBB).

In immunology, PAR2 is a critical sensor of proteolytic activity during infection and tissue injury. It is expressed on immune cells (macrophages, neutrophils, T-cells) and structural cells (epithelial, endothelial). Activation of PAR2 by this compound mimics the action of inflammatory proteases (e.g., tryptase, trypsin) without the need for proteolytic cleavage, driving downstream signaling cascades that result in cytokine release (IL-6, IL-8), calcium mobilization, and inflammatory pain sensitization.

Signaling Pathway

This compound binds to PAR2, inducing a conformational change that couples primarily to Gαq/11 proteins. This triggers Phospholipase C (PLC) activation, leading to the hydrolysis of PIP2 into IP3 and DAG. IP3 drives rapid intracellular Calcium (


) mobilization, while DAG activates Protein Kinase C (PKC) and the MAPK/ERK pathway, culminating in the transcription of pro-inflammatory genes.

PAR2_Pathway AC This compound (Agonist) PAR2 PAR2 Receptor (GPCR) AC->PAR2 Binds/Activates Gq Gαq/11 Protein PAR2->Gq Couples PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC DAG->PKC Ca Ca2+ Release ER->Ca Mobilization MAPK MAPK / ERK Phosphorylation Ca->MAPK Synergy PKC->MAPK Nucl Nucleus (Transcription Factors) MAPK->Nucl Translocation Cytokine Inflammatory Cytokines (IL-6, IL-8, TNFα) Nucl->Cytokine Gene Expression

Figure 1: Signal transduction pathway initiated by this compound binding to PAR2, leading to Calcium mobilization and inflammatory gene expression.

Technical Specifications & Preparation

Compound Properties
PropertyValue
Chemical Name This compound
Molecular Weight 400.27 g/mol
Formula C₁₉H₁₈BrN₃O₂
Target PAR2 (Agonist)
Potency (pEC50) ~7.5 (EC50 ≈ 30–100 nM)
Solubility DMSO (up to 100 mM); Poor water solubility
Storage Powder: -20°C (3 years); In DMSO: -80°C (6 months)
Stock Solution Preparation (Protocol)

Objective: Prepare a 10 mM stock solution in DMSO.

  • Calculate: For 10 mg of this compound powder:

  • Dissolve: Add 2.5 mL of high-grade anhydrous DMSO to the vial containing 10 mg of this compound.

  • Mix: Vortex vigorously until completely dissolved. If necessary, sonicate for 5–10 minutes in a water bath.

  • Aliquot: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store: Label and store at -80°C.

In Vitro Protocol: Calcium Mobilization Assay

Objective: Quantify PAR2 activation by measuring intracellular calcium flux in immune or epithelial cells.

Materials
  • Cells: HEK-293 (transfected with PAR2) or endogenous PAR2-expressing lines (e.g., A549, keratinocytes).

  • Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye efflux), HBSS buffer (with

    
    ).
    
  • Instrument: Fluorescence Plate Reader (e.g., FLIPR, FlexStation) or Confocal Microscope.

Step-by-Step Workflow

InVitro_Workflow Step1 1. Cell Seeding (96-well plate, 24h) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Incubation (30-60 min @ 37°C) Step2->Step3 Step4 4. Baseline Read (10-20 sec) Step3->Step4 Step5 5. Injection (this compound) Step4->Step5 Step6 6. Kinetic Read (120 sec) Step5->Step6

Figure 2: Experimental workflow for Calcium Mobilization Assay using Fluo-4 AM.

  • Cell Seeding: Plate cells at

    
     cells/well in a black-walled, clear-bottom 96-well plate. Incubate overnight at 37°C/5% CO₂.
    
  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid.

    • Add Fluo-4 AM (final conc. 2–4 µM).

    • Remove culture media and add 100 µL Loading Buffer per well.

    • Incubate for 30–60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Dilute this compound stock (10 mM) in HBSS to prepare 5X working solutions (e.g., for 100 nM final, prepare 500 nM).

    • Note: Keep final DMSO concentration < 0.1% to avoid artifacts.

  • Assay Run:

    • Place plate in the reader.[2]

    • Record baseline fluorescence (Ex/Em: 494/516 nm) for 10–20 seconds.

    • Inject 25 µL of 5X this compound solution.

    • Continuously record fluorescence for 120 seconds.

  • Analysis: Plot

    
     (Peak Fluorescence / Baseline Fluorescence) vs. Log[Concentration] to determine EC50.
    

In Vivo Protocol: Murine Inflammation Model

Objective: Evaluate this compound induced inflammation or behavioral changes (e.g., sickness behavior, hyperalgesia) in mice.

Formulation (Vehicle)

This compound is lipophilic. A standard saline formulation may precipitate the compound.

  • Preferred Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

  • Alternative (Low Dose): 2% DMSO in sterile Saline (sonicate well; use immediately).

Dosing Regimen
  • Species: C57BL/6 Mice (Male/Female, 8-12 weeks).

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

  • Dosage: 10 – 30 mg/kg.

    • Note: Doses >30 mg/kg may require solubility optimization.

Procedure
  • Baseline Measurement: Measure baseline paw thickness (calipers) or behavioral baseline (e.g., Open Field Test, von Frey threshold).

  • Administration: Inject this compound (10 mg/kg) i.p.

  • Time Course:

    • 0.5 – 2 Hours: Peak behavioral effects (reduced locomotor activity, thermal hyperalgesia).

    • 2 – 6 Hours: Peak inflammatory cytokine levels (IL-6) in serum/tissue.

    • 24 Hours: Resolution of acute effects (in healthy wild-type mice).

  • Readouts:

    • Behavior: Thermal hyperalgesia (Hargreaves test), Mechanical allodynia (von Frey).

    • Molecular: Collect serum or tissue (colon, brain); perform ELISA for IL-6, IL-1β, TNFα.

Troubleshooting & Field Insights

IssueProbable CauseSolution
Precipitation in Media High concentration or poor vehicle mixing.Pre-dilute in DMSO, then add dropwise to vortexing buffer. Keep DMSO < 0.1% in vitro.
No Calcium Signal Receptor desensitization or low expression.PAR2 internalizes rapidly. Ensure cells are not stressed/activated prior to assay. Use a positive control (Trypsin 10-100 nM).
High Background (In Vivo) Stress from injection or vehicle toxicity.Include a "Vehicle Only" control group. Acclimate mice to handling for 3 days prior.
Inconsistent Potency Batch variability (hydration state).[1]Always calculate molarity based on the specific batch MW provided on the CoA.

References

  • Gardell, L. R., et al. (2008). "Identification and characterization of novel small-molecule protease-activated receptor 2 agonists." Journal of Pharmacology and Experimental Therapeutics. Link

  • Moudio, S., et al. (2022).[3] "Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines." Psychopharmacology. Link

  • Seitzberg, J. G., et al. (2008). "Discovery of potent and selective small-molecule PAR-2 agonists."[4] Journal of Medicinal Chemistry. Link

  • Tocris Bioscience. "AC 264613 Product Information & Solubility Data." Link

Sources

Application Note: AC-264613 as a Precision Tool for PAR2 Functional Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in inflammation, pain perception, and cancer progression. Historically, PAR2 studies relied on synthetic peptides (e.g., SLIGRL-NH2) which suffer from low potency and metabolic instability. AC-264613 represents a significant advancement as a potent, non-peptide, small-molecule agonist that selectively activates PAR2 with nanomolar potency (EC50 ~30–100 nM). This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, mechanism of action, and validated protocols for in vitro calcium mobilization and in vivo inflammatory modeling.

Compound Profile & Technical Specifications

This compound is a biphenyl-hydrazone derivative identified through high-throughput screening to overcome the limitations of peptide-based agonists. Unlike tethered ligand mimics, it binds directly to the receptor to induce conformational changes necessary for Gq/11 coupling.

Table 1: Physicochemical and Biological Properties
PropertySpecificationNotes
Chemical Name This compound
Molecular Weight 400.27 g/mol
Formula C₁₉H₁₈BrN₃O₂
Target PAR2 (F2RL1)Selectivity > 300-fold vs. PAR1/PAR4
Potency (EC50) 30 – 100 nMMeasured via Ca²⁺ mobilization in KNRK cells
Solubility DMSO (up to 100 mM)Insoluble in water/PBS without co-solvents
Appearance White to off-white solid
Stability Solid: >2 years at -20°CSolution: 1 month at -20°C (avoid freeze/thaw)

Mechanism of Action

PAR2 is unique among GPCRs as it is canonically activated by proteolytic cleavage of its N-terminus, exposing a "tethered ligand" (SLIGKV in humans). This compound bypasses this proteolytic requirement, acting as an orthosteric or allosteric agonist that stabilizes the active receptor conformation. This triggers the Gαq/11 signaling cascade, leading to Phospholipase C (PLC) activation, IP3 generation, and intracellular calcium release.

Diagram 1: PAR2 Signaling Pathway Activated by this compound

PAR2_Pathway AC264613 This compound (Agonist) PAR2 PAR2 Receptor (Cell Membrane) AC264613->PAR2 Binds/Activates Gq Gαq/11 Protein PAR2->Gq Couples ERK ERK1/2 Phosphorylation PAR2->ERK β-Arrestin Recruitment PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Cytosolic) ER->Ca Releases

Caption: this compound binds PAR2, triggering Gq-mediated Ca2+ release and downstream ERK phosphorylation.[1][2][3][4][5][6][7][8][9]

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Critical Note: this compound is hydrophobic. Direct dissolution in aqueous buffers will result in precipitation.

  • Solvent: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Example: To make 10 mM stock from 10 mg of powder (MW 400.27):

      
      
      
  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Solution: Dilute the DMSO stock into the assay buffer immediately before use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Protocol B: In Vitro Calcium Mobilization Assay

This assay quantifies PAR2 activation by measuring cytosolic calcium flux in HEK293 or KNRK cells expressing PAR2.

Reagents:

  • This compound Stock (10 mM in DMSO)

  • Fluo-4 AM or Fura-2 AM (Calcium indicator dye)

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4

  • Positive Control: Trypsin (10-100 nM) or SLIGRL-NH2 (10-100 µM)

Workflow:

  • Cell Seeding: Seed cells in 96-well black-wall plates (approx. 50,000 cells/well) and culture overnight.

  • Dye Loading:

    • Remove culture media.

    • Incubate cells with 4 µM Fluo-4 AM in Assay Buffer for 45–60 minutes at 37°C.

  • Baseline Measurement: Transfer plate to a fluorescence plate reader (e.g., FLIPR or FlexStation). Measure baseline fluorescence (Ex/Em: 494/516 nm) for 10–20 seconds.

  • Agonist Addition:

    • Prepare 10X working concentrations of this compound in Assay Buffer (range: 10 nM – 10 µM).

    • Inject compound automatically or manually.

  • Data Acquisition: Continuously record fluorescence for 120–180 seconds.

  • Analysis: Plot

    
     vs. Log[Concentration] to determine EC50.
    
Diagram 2: Calcium Assay Workflow

Ca_Assay_Workflow Stock This compound (DMSO Stock) Dilution Dilute in Buffer (10X Conc.) Stock->Dilution Inject Inject Agonist Dilution->Inject Cells Cells + Fluo-4 (96-well Plate) Cells->Inject Target Read Measure Fluorescence (494/516 nm) Inject->Read Data Calculate EC50 Read->Data

Caption: Step-by-step workflow for measuring this compound induced calcium flux in vitro.

Protocol C: In Vivo Inflammation (Paw Edema Model)

This compound induces robust inflammation similar to trypsin but without enzymatic side effects.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Preparation: Dilute this compound stock in sterile saline (with <1% DMSO or cyclodextrin if needed for solubility) to a final concentration of 1–3 mg/mL.

  • Administration:

    • Anesthetize the animal lightly (isoflurane).

    • Administer 100 µL (rat) or 10-20 µL (mouse) via intraplantar injection into the hind paw.

    • Dose: Typically 1–3 µmol/kg or fixed mass (e.g., 100 µ g/paw ).

  • Readout:

    • Measure paw volume using a plethysmometer at 1, 3, 6, and 24 hours post-injection.

    • Assess thermal hyperalgesia using a Hargreaves apparatus.

  • Expected Result: Significant increase in paw volume (edema) peaking at 1–3 hours, validating PAR2-mediated vascular permeability.

Comparison: this compound vs. Peptide Agonists

FeatureThis compoundSLIGRL-NH2 (Peptide)
Potency High (nM range)Low (µM range)
Stability High (t1/2 ~2.5h in vivo)Low (rapid proteolysis)
Selectivity >300x for PAR2Moderate (can activate Mrgprs)
Mechanism Non-peptide bindingTethered ligand mimic
Application Systemic & LocalLocal only (mostly)

References

  • Gardell, L. R., et al. (2008). "Identification and characterization of novel small-molecule protease-activated receptor 2 agonists." Journal of Pharmacology and Experimental Therapeutics, 327(3), 799-808.

  • Seitzberg, J. G., et al. (2008). "Discovery of potent and selective small-molecule PAR-2 agonists." Journal of Medicinal Chemistry, 51(18), 5490-5493.

  • Bushell, T., et al. (2021). "Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour." Psychopharmacology, 239, 1-15.

  • Tocris Bioscience. "AC 264613 Product Information."

Sources

Technical Application Guide: AC-264613 in Nociceptive Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of AC-264613 , a potent and selective non-peptide agonist of Protease-Activated Receptor 2 (PAR2). Unlike traditional peptide agonists (e.g., SLIGRL-NH2), this compound offers superior metabolic stability and potency (pEC50 ~ 6.7–7.5), making it a critical tool for elucidating the mechanisms of protease-driven inflammation and nociceptive sensitization.

This document provides validated protocols for solubility management , in vitro calcium mobilization , and in vivo models of hyperalgesia .

Chemical Profile & Handling

Scientific Integrity Note: this compound is highly hydrophobic. Poor solubility management is the #1 cause of experimental failure (false negatives).

PropertySpecification
CAS Number 1051487-82-1
Molecular Weight 400.27 g/mol
Target PAR2 (Agonist)
Potency (EC50) ~30–100 nM (Human PAR2)
Solubility (Stock) DMSO (up to 100 mM)
Solubility (Aqueous) Negligible (Precipitates >10 µM without carrier)
Standard Preparation Protocol
  • Stock Solution: Dissolve 10 mg this compound in 2.5 mL anhydrous DMSO to generate a 10 mM stock . Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution (In Vitro): Dilute stock 1:1000 in assay buffer (HBSS + 0.1% BSA) immediately prior to use. Critical: BSA or Pluronic F-127 is required to prevent adherence to plasticware.

  • Working Solution (In Vivo): Dilute DMSO stock into sterile saline containing 20% cyclodextrin (HP-β-CD) or 10% Tween-80 to maintain solubility at injection concentrations.

Mechanistic Signaling Pathway

This compound binds to PAR2, triggering Gq-protein coupling. This initiates a cascade leading to intracellular calcium release and sensitization of ion channels (TRPV1/TRPA1), which lowers the firing threshold of nociceptors.

PAR2_Signaling AC This compound (Agonist) PAR2 PAR2 Receptor (GPCR) AC->PAR2 Binds/Activates Gq Gαq/11 PAR2->Gq Couples PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ ↑ ER->Ca Releases PKC PKC Activation Ca->PKC Activates TRPV1 TRPV1/TRPA1 Sensitization PKC->TRPV1 Phosphorylates Pain Hyperalgesia & Neurogenic Inflammation TRPV1->Pain Lowers Threshold

Figure 1: Signal transduction pathway of this compound-mediated PAR2 activation leading to nociceptive sensitization.

Protocol A: In Vitro Functional Validation (Calcium Flux)

Purpose: Verify compound activity and receptor expression before animal studies. System: FLIPR Calcium Assay or Fura-2 Ratiometric Imaging.

  • Cell Seeding: Plate PAR2-expressing cells (e.g., HEK293-PAR2, A549, or primary DRG neurons) at 50,000 cells/well in a black-walled 96-well plate. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL Calcium-6 or Fura-2 AM dye in HBSS (with 2.5 mM Probenecid to inhibit anion transport). Incubate 1 hour at 37°C.

  • Baseline: Measure fluorescence for 30 seconds to establish baseline.

  • Agonist Addition: Inject 20 µL of this compound (Final concentration range: 1 nM – 10 µM ).

    • Positive Control:[1] Trypsin (100 nM) or SLIGRL-NH2 (10 µM).

    • Negative Control: Vehicle (0.1% DMSO in HBSS).

  • Readout: Monitor fluorescence peak within 60-90 seconds.

  • Validation Criteria: A successful assay must show a dose-dependent increase in cytosolic calcium with an EC50 between 30–100 nM .

Protocol B: In Vivo Model of Mechanical Hyperalgesia

Purpose: Establish a model of protease-mediated peripheral pain in mice (C57BL/6). Readout: Von Frey Filament Threshold.

Experimental Workflow

InVivo_Workflow Base Baseline Measurement (Von Frey) Prep Prepare this compound (Vehicle: 20% HP-β-CD) Base->Prep Inj Intraplantar Injection (10 µL volume) Prep->Inj Time1 T = 30 min Inj->Time1 Time2 T = 1 hr Time1->Time2 Time3 T = 3 hr Time2->Time3

Figure 2: Workflow for assessing mechanical hyperalgesia following local administration.

Step-by-Step Methodology
  • Acclimatization: Place mice in plexiglass chambers on a wire mesh grid for 30-60 minutes daily for 3 days prior to testing.

  • Baseline Testing: Measure the paw withdrawal threshold (PWT) using the Up-Down Method (Dixon) with Von Frey filaments.

    • Exclusion Criteria: Exclude mice with baseline PWT < 0.6g or > 2.0g.

  • Compound Administration (Intraplantar):

    • Restrain the mouse gently.

    • Inject 10 µL of this compound into the plantar surface of the right hind paw.

    • Dose Range: 0.3 – 3.0 nmol/paw (approx. 0.1 – 1.0 µg).

    • Note: this compound is ~300x more potent than SLIGRL.[2][3] Do not use peptide doses (µmol range).

  • Control Groups:

    • Vehicle (Saline + DMSO/Cyclodextrin).

    • SLIGRL-NH2 (100 nmol/paw) as a comparator.

  • Post-Injection Measurement: Assess PWT at 30 min, 1h, 3h, and 6h.

  • Expected Result: A significant reduction in PWT (mechanical allodynia) peaking at 1 hour and resolving by 6-24 hours depending on dose.

Comparative Data: this compound vs. Peptide Agonists[2][3][4][5][6][7]

FeatureThis compoundSLIGRL-NH2Significance
Class Small Molecule (Non-peptide)Synthetic PeptideThis compound is metabolically stable.[2][3][4]
Potency (Ca2+ EC50) 30 - 100 nM ~30,000 nM (30 µM)This compound is ~300x more potent.
Selectivity PAR2 (High)PAR2 (Moderate)SLIGRL can have off-target effects at high doses.
In Vivo Duration Prolonged (>3 hrs)Transient (<1 hr)Better for studying sustained inflammation.
Systemic Activity Active (Crosses BBB)Poor (Rapid degradation)This compound can be used i.p. (10 mg/kg).[5]

References

  • Gardell, L. R., et al. (2008). "Identification and characterization of novel small-molecule protease-activated receptor 2 agonists."[2] Journal of Pharmacology and Experimental Therapeutics, 327(3), 799-808.[2]

  • Seitzberg, J. G., et al. (2008). "Discovery of potent and selective small-molecule PAR-2 agonists." Journal of Medicinal Chemistry, 51(18), 5490-5493.

  • Lohman, R. J., et al. (2012). "Antagonism of protease-activated receptor 2 protects against experimental colitis." Journal of Pharmacology and Experimental Therapeutics, 340(2), 256-265.

  • Flynn, A. N., et al. (2011). "The protease-activated receptor-2-specific agonists 2-furoyl-LIGRLO-amide and this compound regulate tension via distinct signaling pathways in human and mouse colon." Journal of Pharmacology and Experimental Therapeutics, 338(2), 601-609.

Sources

Troubleshooting & Optimization

Technical Support Center: AC-264613 Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AC-264613 is a potent, non-peptide agonist selective for Protease-Activated Receptor 2 (PAR2) .[1][2][3] Unlike traditional peptide agonists (e.g., SLIGRL-NH2), this compound offers superior metabolic stability and potency (pEC50 ~ 7.5). However, its lipophilic nature presents specific challenges regarding solubility and effective concentration delivery. This guide provides a scientifically grounded framework for optimizing its use in cellular assays.

Part 1: Reconstitution & Storage (The Foundation)

Q: What is the optimal solvent system for this compound? A: this compound is hydrophobic. Direct dissolution in aqueous buffers (PBS, media) will result in immediate precipitation and erratic assay data.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[4][5]

  • Stock Concentration: Prepare a 10 mM to 50 mM master stock in 100% anhydrous DMSO.

  • Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Q: How do I dilute it for cell treatment without precipitation? A: The "Crash-Out" effect occurs when high-concentration DMSO stocks hit aqueous media too quickly. Use the Intermediate Dilution Method :

  • Step 1 (Master Stock): 10 mM in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:100 in assay buffer/media with vigorous vortexing to create a 100 µM (10x or 100x) working solution. Ensure the solution is clear.

  • Step 3 (Final): Add the intermediate solution to cells to reach the target range (e.g., 30–300 nM).

    • Note: Keep final DMSO concentration < 0.1% to avoid solvent artifacts.

Part 2: Dose-Response Optimization

Q: What is the target effective concentration (EC50)? A: For most in vitro calcium mobilization assays, this compound exhibits an EC50 of approximately 30–100 nM .

  • Starting Range: 1 nM to 10 µM (Log-scale dilution).

  • Optimal Window: 30 nM to 300 nM typically yields maximal signal without off-target cytotoxicity.

  • Warning: Concentrations > 10 µM often lead to non-specific effects or compound precipitation, manifesting as "noisy" baselines in FLIPR/FlexStation assays.

Data Summary: Comparative Potency

CompoundTypeTypical EC50 (Ca2+ Flux)StabilitySolubility
This compound Small Molecule30 – 100 nM HighLow (Hydrophobic)
SLIGRL-NH2Peptide1 – 10 µMLow (Proteolysis)High (Hydrophilic)
TrypsinEnzyme (Native)~ 10 nMN/AHigh
Part 3: Mechanism & Visualization

Understanding the pathway is critical for troubleshooting "no signal" results. This compound bypasses the proteolytic cleavage step required by trypsin but engages the same Gq-coupled signaling cascade.

Figure 1: PAR2 Signaling Cascade Activated by this compound

PAR2_Pathway AC This compound PAR2 PAR2 Receptor (GPCR) AC->PAR2 Binds (Allosteric/Orthosteric) Gq Gαq Protein PAR2->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Cytosolic) ER->Ca Mobilization

Caption: this compound activates PAR2 via Gq-protein coupling, triggering IP3-mediated calcium release from intracellular stores.[6]

Part 4: Troubleshooting & FAQs

Q: My calcium signal is weak, even at 1 µM. Why? A: This is often due to Receptor Desensitization .

  • Cause: PAR2 internalizes rapidly upon activation. If your cells were exposed to trace proteases (e.g., trypsin during passaging) or high serum levels prior to the assay, the receptors may already be desensitized.

  • Solution:

    • Use a non-enzymatic cell dissociation buffer (e.g., EDTA-based) instead of Trypsin during cell culture.

    • Serum-starve cells for 2–4 hours prior to this compound addition to "reset" basal signaling.

Q: I see high variation between replicate wells. A: This indicates Precipitation or Pipetting Error .

  • Diagnosis: Check the wells under a microscope. Crystal formation indicates the compound crashed out of solution.

  • Fix: Ensure you are not adding 100% DMSO stock directly to the cell media. Use the Intermediate Dilution Method (see Part 1) and mix the intermediate plate thoroughly before transfer.

Q: Can I use this compound for long-term (24h+) incubation? A: Yes, but stability in media is the limiting factor.

  • Protocol: Refresh the media containing the compound every 12–24 hours.

  • Control: Run a parallel viability assay (e.g., MTT/CellTiter-Glo) to ensure high concentrations (>10 µM) are not inducing apoptosis unrelated to PAR2 signaling.

Part 5: Validated Experimental Workflow

Figure 2: Optimal Serial Dilution Protocol

Serial_Dilution Stock Master Stock 10 mM in DMSO Inter Intermediate Plate 100 µM in Buffer (0.1% DMSO) Stock->Inter 1:100 Dilution (Vortex Well) Final Assay Plate Cells + 100 nM Cpd (Final Readout) Inter->Final 1:10 Transfer (To Cells)

Caption: Two-step dilution strategy prevents precipitation and ensures uniform concentration.

References
  • Gardell, L. R., et al. (2008). "Identification and characterization of novel small-molecule protease-activated receptor 2 agonists." Journal of Pharmacology and Experimental Therapeutics.

  • Seo, K. K., et al. (2011). "this compound, a novel PAR2 agonist, improves glucose homeostasis." Endocrinology.

  • Tocris Bioscience. "AC 264613 Product Information & Biological Activity."

  • Barry, G. D., et al. (2010).[7] "Novel agonists and antagonists for human protease activated receptor 2." Journal of Medicinal Chemistry.

Sources

Technical Support Center: AC-264613 (PAR2 Agonist)

[1]

Topic: Solubility, Stability, and Experimental Optimization of AC-264613 Audience: Research Scientists, Pharmacologists, and Drug Discovery Specialists Document ID: TS-AC264-V2.1[1]

Technical Profile & Core Challenges

This compound is a potent, selective non-peptide agonist for the Protease-Activated Receptor 2 (PAR2).[1][2] Unlike the endogenous tethered ligand (SLIGKV-NH2), this compound is a small molecule that directly activates the receptor, making it a critical tool for studying PAR2-mediated inflammation, nociception, and metabolic pathways.[1]

The Critical Bottleneck: The primary failure mode in this compound experiments is aqueous precipitation .[1] The compound is highly hydrophobic. Standard dilution protocols (e.g., adding DMSO stock directly to cold PBS) often result in immediate, microscopic precipitation that reduces effective concentration, leading to false negatives in calcium mobilization or signaling assays.

Physicochemical Summary
PropertyValueNotes
Molecular Weight 400.27 g/mol
Target PAR2 (G protein-coupled receptor)pEC50 = 7.5 (~30 nM)
Solubility (DMSO) ~100 mM (40 mg/mL)Primary Solvent
Solubility (Water/PBS) < 0.1 mg/mLInsoluble without carrier
Solubility (Ethanol) ~12 mg/mLLower solubility than DMSO
Appearance Off-white to pale yellow solid

Solubility & Handling Protocols

A. Stock Solution Preparation

Directive: Never attempt to dissolve the solid directly in aqueous buffers.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) of high purity (>99.9%).[1]

  • Concentration: Prepare a 10 mM or 50 mM stock solution .

    • Example: To dissolve 10 mg of this compound (MW 400.27), add 2.49 mL of DMSO for a 10 mM solution.[1]

  • Dissolution: Vortex vigorously. If particulates remain, warm the vial to 37°C for 2-5 minutes and sonicate briefly. The solution must be completely clear before storage.

B. "Solubility Rescue" Dilution Protocol (In Vitro)

Issue: Adding high-concentration DMSO stock to aqueous media causes "crashing out."[1] Solution: Use an intermediate dilution step or a surfactant carrier.[1]

Protocol: The "Step-Down" Method

  • Start: 10 mM DMSO Stock.

  • Intermediate: Dilute stock 1:10 in 100% Ethanol or pure PEG300 (Polyethylene Glycol 300) to create a 1 mM working solution.

  • Final: Dilute the 1 mM working solution into your assay buffer (warm media, 37°C) while vortexing the buffer .

    • Target: 1 µM final concentration (1:1000 dilution).

    • Result: Final solvent load is 0.1% DMSO/Ethanol, which is generally non-toxic to cells but maintains solubility better than DMSO alone.

Stability & Storage Guidelines

ConditionRecommendationCritical Warning
Solid State -20°C (Desiccated)Hygroscopic.[1] Allow vial to equilibrate to Room Temp (RT) before opening to prevent water condensation.[1]
DMSO Stock -20°C or -80°CAliquot immediately. Avoid >3 freeze-thaw cycles.
Aqueous Dilution Do Not Store Prepare fresh immediately before use. Compound will precipitate or adhere to plastics over 2-4 hours.[1]

Self-Validating Check: Before every experiment, inspect your thawed DMSO aliquot. If it looks cloudy or has crystals at the bottom, do not use it . Re-solubilize by warming/sonicating.[1][3] If clarity does not return, the compound has degraded or hydrated irreversibly.

In Vivo Vehicle Formulation (Mouse/Rat)

Context: Simple saline or PBS injections will fail.[1] The compound will precipitate in the syringe or the peritoneum, causing irritation and poor bioavailability.

Recommended Vehicle (Intraperitoneal - i.p.):

  • Composition: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]

  • Preparation Order (Crucial):

    • Dissolve this compound in DMSO (5% of total vol).[1]

    • Add PEG300 (40% of total vol) and vortex.[1]

    • Add Tween 80 (5% of total vol) and vortex.[1]

    • Slowly add warm Saline (50% of total vol) while vortexing.

  • Dosage: Effective range is typically 10–30 mg/kg .[1]

Mechanistic Visualization: PAR2 Signaling

This compound activates PAR2, a Gq-coupled receptor.[1][4][5] The downstream effect is calcium mobilization, which is the standard readout for validation assays.

PAR2_Signalingcluster_membranePlasma MembraneACThis compound(Agonist)PAR2PAR2 Receptor(GPCR)AC->PAR2Binds/ActivatesGqGαq ProteinPAR2->GqCouplesPLCPhospholipase C(PLCβ)Gq->PLCActivatesPIP2PIP2PLC->PIP2HydrolyzesIP3IP3PIP2->IP3GeneratesDAGDAGPIP2->DAGGeneratesEREndoplasmicReticulumIP3->ERBinds IP3RPKCPKC ActivationDAG->PKCActivatesCaCa2+ Release(Cytosolic Increase)ER->CaReleaseCa->PKCCo-factor

Figure 1: Signal transduction pathway activated by this compound leading to calcium mobilization and PKC activation.[1]

Troubleshooting FAQ

Q1: I see no Calcium signal in my FLIPR assay, but the stock is fresh. Why? A: This is likely an adherence issue.[1] Hydrophobic agonists like this compound stick to plastic tips and reservoirs.[1]

  • Fix: Use Low-Retention pipette tips.[1] Add 0.01% BSA (Bovine Serum Albumin) or 0.05% Pluronic F-127 to your assay buffer.[1] These carriers prevent the drug from sticking to the plasticware without interfering with the receptor.

Q2: The compound precipitated when I injected it into the media. Can I filter it? A: No. Filtering a precipitated solution will remove the active drug, leaving you with solvent only. You must re-prepare the solution using the "Step-Down" method (Section 2B) or increase the temperature of the media to 37°C before addition.

Q3: Can I use this compound to study PAR2 desensitization? A: Yes. PAR2 internalizes rapidly upon activation.[1]

  • Protocol: Treat cells with 1-3 µM this compound for 15-30 minutes.[1] Wash 3x with warm PBS.[1] Challenge with a second agonist (e.g., Trypsin or SLIGKV).[1] You should see a significantly blunted response, confirming specific PAR2 activation and subsequent desensitization.

Q4: Is this compound selective against PAR1 or PAR4? A: Yes, this compound is highly selective for PAR2 (pEC50 = 7.[1]5) and shows no significant activity at PAR1 or PAR4 up to 100 µM.[1] It is a superior tool compared to peptide agonists (like SLIGRL), which can have off-target effects or be degraded by proteases.[1]

References

  • Gardell, L. R., et al. (2008). "Identification and characterization of novel small-molecule protease-activated receptor 2 agonists."[1] Journal of Pharmacology and Experimental Therapeutics, 327(3), 799-808.[1]

  • Moudio, S., et al. (2022). "Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines."[1][6] Psychopharmacology, 239, 1583–1597. [1]

  • Seo, K. K., et al. (2011). "this compound, a PAR2 agonist, improves glucose homeostasis in high-fat diet-fed mice."[1] Endocrinology. (Contextual reference for metabolic applications).

  • Tocris Bioscience. "AC 264613 Product Information & Solubility Data."

avoiding off-target effects of AC-264613

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Ensuring On-Target Specificity and Mitigating Off-Target Effects

Welcome to the technical support center for AC-264613. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper use of this compound, with a focus on ensuring experimental success through the avoidance of off-target effects. As a potent and selective Protease-Activated Receptor 2 (PAR2) agonist, this compound is a valuable tool for investigating PAR2 signaling in a variety of physiological and pathological contexts.[1][2] This guide will provide you with the foundational knowledge and practical troubleshooting strategies to confidently interpret your experimental results.

Understanding this compound: Mechanism of Action and Selectivity Profile

This compound is a small molecule agonist of PAR2 with a pEC50 of 7.5.[1] It activates PAR2, a G protein-coupled receptor (GPCR), leading to downstream signaling cascades that include phosphatidylinositol (PI) hydrolysis and intracellular calcium (Ca2+) mobilization.[1] In vivo, administration of this compound has been shown to elicit robust and persistent thermal hyperalgesia and edema.[3] It is reported to be selective for PAR2, displaying no significant activity at other PAR subtypes or at a panel of over 30 other receptors implicated in nociception and inflammation.[1]

While this compound is a highly selective compound, it is crucial for researchers to understand that "selective" does not mean "exclusive." Off-target effects can be concentration-dependent, cell-type specific, or influenced by the specific experimental conditions. This guide is designed to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: this compound is a potent PAR2 agonist.[1] Its on-target effects are those mediated by the activation of PAR2. In vitro, this includes the stimulation of PI hydrolysis, mobilization of intracellular calcium, and cellular proliferation.[1] In vivo, on-target effects can include thermal hyperalgesia and edema.[3]

Q2: The name "this compound" sounds similar to some Selective Androgen Receptor Modulators (SARMs). Is it a SARM?

A2: This is a common point of confusion based on nomenclature. This compound is not a Selective Androgen Receptor Modulator (SARM). It is a potent and selective agonist for Protease-Activated Receptor 2 (PAR2).[1] Its pharmacological activity is distinct from that of SARMs.

Q3: What is the recommended working concentration for this compound in cell-based assays?

A3: The optimal concentration will vary depending on the cell type and the specific endpoint being measured. A good starting point is to perform a dose-response curve to determine the EC50 in your system. The reported pEC50 of 7.5 corresponds to an EC50 of approximately 31.6 nM.[1] It is recommended to use the lowest concentration that gives a robust on-target effect to minimize the potential for off-target binding.

Q4: What is the recommended solvent for this compound?

A4: this compound is typically soluble in DMSO. For cell-based assays, it is critical to prepare a concentrated stock solution in DMSO and then dilute it in your aqueous assay buffer to the final working concentration. Always include a vehicle control (DMSO at the same final concentration as your highest this compound concentration) in your experiments to control for any solvent effects.

Q5: What is the pharmacokinetic profile of this compound?

A5: In rats, this compound has an elimination half-life of 2.5 hours.[3] It has been shown to cross the blood-brain barrier.[4]

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

Unexpected or inconsistent results can be frustrating. This troubleshooting guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.

Scenario 1: You observe an unexpected phenotype in your cells or animal model.

Initial Question: Is the observed effect truly mediated by PAR2?

Troubleshooting Workflow:

Caption: Decision tree for initial validation of an unexpected phenotype.

Detailed Steps & Explanations:

  • Employ a PAR2 Antagonist: The most direct way to confirm on-target activity is to demonstrate that the effect of this compound can be blocked by a selective PAR2 antagonist. If the unexpected phenotype is reversed or diminished in the presence of the antagonist, it strongly suggests a PAR2-mediated effect.

  • Utilize a PAR2 Null System: If a specific antagonist is not available or its selectivity is questionable, the gold standard is to use a PAR2 knockout or knockdown system. If this compound still elicits the phenotype in the absence of its target, the effect is unequivocally off-target.

  • Analyze Concentration Dependence: Off-target effects are often observed at higher concentrations. Perform a careful dose-response analysis. If the unexpected phenotype only manifests at concentrations significantly higher than the EC50 for on-target PAR2 activation, it is likely an off-target effect.

Scenario 2: Your results are inconsistent across different experiments or cell lines.

Initial Question: What experimental variables could be contributing to this variability?

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps & Explanations:

  • Verify Your Reagents and Cell Lines: Ensure the identity and purity of your this compound lot. Cell line integrity is also critical; use low-passage cells from a reputable source and periodically verify their identity.

  • Characterize PAR2 Expression: The expression level of PAR2 can vary significantly between cell types and even with passage number. Quantify PAR2 expression in your experimental system. A lack of correlation between PAR2 expression and the magnitude of the observed effect may indicate off-target activity.

  • Implement Comprehensive Controls:

    • Positive Control: Use a known PAR2 agonist (e.g., trypsin or a well-characterized peptide agonist) to confirm that the PAR2 signaling pathway is functional in your system.

    • Negative Control: In addition to a vehicle control, consider using a structurally similar but inactive analog of this compound, if available. This can help to rule out effects due to the chemical scaffold itself.

    • Untreated Control: This baseline is essential for comparison.

  • Investigate Biased Agonism: GPCRs can signal through multiple downstream pathways (e.g., G-protein-dependent and β-arrestin-dependent pathways). It is possible that this compound acts as a biased agonist, preferentially activating one pathway over another in a cell-type-specific manner.[5] Consider using assays that can distinguish between these pathways.

Experimental Protocols for Validating On-Target Activity

To provide a self-validating system, every experiment with this compound should include controls to confirm on-target activity. Below are example protocols for key validation experiments.

Protocol 1: Validating On-Target Activity using a PAR2 Antagonist in a Calcium Mobilization Assay

Objective: To demonstrate that this compound-induced calcium flux is mediated by PAR2.

Materials:

  • Cells expressing PAR2 (e.g., HEK293-hPAR2)

  • This compound

  • Selective PAR2 antagonist (e.g., AZ3451)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescent plate reader with an injection port

Procedure:

  • Cell Plating: Seed cells in the microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Antagonist Pre-incubation: After dye loading and washing, add the PAR2 antagonist at a concentration known to be effective (e.g., 10x its IC50) to the appropriate wells. Incubate for the recommended time. Include wells with vehicle control for the antagonist.

  • Calcium Flux Measurement: Place the plate in the fluorescent reader. Record a baseline fluorescence reading for a short period.

  • Agonist Injection: Inject this compound at a concentration that elicits a submaximal response (e.g., EC80) and continue to record the fluorescence signal.

  • Data Analysis: Calculate the change in fluorescence intensity over baseline. Compare the response to this compound in the presence and absence of the PAR2 antagonist.

Expected Outcome: A significant reduction in the this compound-induced calcium signal in the presence of the PAR2 antagonist confirms a PAR2-mediated effect.

Protocol 2: Confirming Target Engagement in a PAR2-Null Cell Line

Objective: To demonstrate the absence of a response to this compound in cells lacking PAR2.

Materials:

  • Parental cell line (PAR2-positive)

  • PAR2 knockout/knockdown cell line

  • This compound

  • Assay reagents for the specific endpoint (e.g., calcium dye, cAMP assay kit)

Procedure:

  • Cell Culture: Culture both the parental and PAR2-null cell lines under identical conditions.

  • Assay Performance: Perform your primary assay (e.g., calcium mobilization, cAMP measurement, proliferation assay) in parallel on both cell lines.

  • Dose-Response: Test a range of this compound concentrations on both cell lines to generate a full dose-response curve.

  • Data Analysis: Compare the dose-response curves obtained from the parental and PAR2-null cell lines.

Expected Outcome: The parental cell line should show a robust, dose-dependent response to this compound. The PAR2-null cell line should show no response or a significantly right-shifted and blunted response, confirming that the primary effect is on-target.

Data Summary Table

ParameterValueSource
Target Protease-Activated Receptor 2 (PAR2)[1]
Activity Agonist[1]
pEC50 7.5[1]
In Vitro Effects PI hydrolysis, Ca2+ mobilization, cellular proliferation[1]
In Vivo Effects Thermal hyperalgesia, edema[3]
Pharmacokinetics (Rat) Elimination half-life: 2.5 hours[3]
Blood-Brain Barrier Permeable[4]

Signaling Pathway Diagram

PAR2_Signaling AC264613 This compound PAR2 PAR2 Receptor AC264613->PAR2 Binds & Activates Gq Gαq/11 PAR2->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Proliferation, Inflammation) Ca_release->Downstream PKC->Downstream

Caption: Canonical PAR2 signaling pathway activated by this compound.

References

  • Moudio, S. et al. (2022). This compound reduces sucrose preference but does not affect anxiety-like behaviour or recognition memory. ResearchGate. [Link]

  • ResearchGate. (n.d.). This compound impairs action potential firing and induces depolarisation in spontaneously firing lateral habenula neurons. [Link]

  • Gardell, L. R., et al. (2008). Discovery of Potent and Selective Small-Molecule PAR-2 Agonists. ResearchGate. [Link]

  • Cheng, R. K. Y., et al. (2020). Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition. Communications Biology, 3(1), 747. [Link]

  • Ramachandran, R., & Hollenberg, M. D. (2018). The development of proteinase-activated receptor-2 modulators and the challenges involved. British Journal of Pharmacology, 175(13), 2579–2591. [Link]

  • Bauer, S., et al. (2021). Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. Nature Chemical Biology, 17(1), 73–82. [Link]

  • Aviram, R., & Shai, E. (2024). Par2-mediated responses in inflammation and regeneration: choosing between repair and damage. Cellular and Molecular Life Sciences, 81(1), 221. [Link]

  • Insel, P. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5434. [Link]

  • Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Alvarsson, J., et al. (2020). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry, 8, 58. [Link]

  • University of Strathclyde. (n.d.). Is PAR2 activation neuroprotective in a mouse model of Alzheimer's Disease? [Link]

  • Wu, Z., et al. (2014). Genome-wide analysis reveals characteristics of off-target sites bound by the Cas9 endonuclease. Nature Biotechnology, 32(9), 879–883. [Link]

  • Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology, 38(7), 1138–1166. [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]

  • Suen, J. Y., et al. (2014). Pathway-selective antagonism of proteinase activated receptor 2. British Journal of Pharmacology, 171(17), 4112–4124. [Link]

  • Peters, M. F., & Scott, C. W. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Scholarly Kitchen. (2018). Understanding Experimental Controls. [Link]

  • Rahim, F., et al. (2019). Cell type-specific monoclonal antibody cross-reactivity screening in non-human primates and development of comparative immunophenotyping panels for CyTOF. bioRxiv. [Link]

  • Hollenberg, M. D., & Mihara, K. (2012). Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease. British Journal of Pharmacology, 165(6), 1743–1755. [Link]

  • Boehringer Ingelheim. (n.d.). Selectivity data panels. opnMe. [Link]

  • Abdiche, Y. N., et al. (2020). Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening. Biosensors, 10(10), 140. [Link]

  • Oakley, R. H., & Hudson, C. C. (2014). Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization. Methods in Molecular Biology, 1175, 155–167. [Link]

  • LaNts and Laminins. (n.d.). Experimental Design – Controls. [Link]

  • Haug, M., et al. (2020). Aromatic Amino Acid Hydroxylases as Off-Targets of Histone Deacetylase Inhibitors. ACS Chemical Neuroscience, 11(15), 2296–2307. [Link]

  • Wootten, D., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 61(13), 5488–5521. [Link]

  • Marin Biologic Laboratories. (2024). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

  • Boffa, C., et al. (2004). Experimental setup for measuring the ac susceptibility at varying temperatures and applied dc magnetic field. Review of Scientific Instruments, 75(5), 1334–1338. [Link]

  • Lynch, J. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(1), 125–136. [Link]

  • Teitelbaum, D., et al. (1982). Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1. Proceedings of the National Academy of Sciences of the United States of America, 79(11), 3576–3580. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Di Nocera, F., et al. (2018). Immunohistochemical investigation of the cross-reactivity of selected cell markers in formalin-fixed, paraffin-embedded lymphoid tissues of Franciscana (Pontoporia blainvillei). Veterinary Immunology and Immunopathology, 200, 24–30. [Link]

  • EuroscreenFast. (n.d.). Profile your GPCR targeting compounds for selectivity. [Link]

Sources

improving reproducibility of AC-264613 studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reproducibility Challenge

AC-264613 is a potent, non-peptide agonist selective for Protease-Activated Receptor 2 (PAR2).[1] Unlike the endogenous mechanism where proteases (like trypsin) irreversibly cleave the receptor N-terminus to expose a "tethered ligand," this compound binds directly to the receptor to induce signaling.

The Crisis: Reproducibility data for this compound is frequently compromised by three factors:

  • The "Trypsin Trap": Standard cell culture protocols inadvertently activate/desensitize PAR2 before the assay begins.

  • Hydrophobicity: The compound has poor aqueous solubility, leading to "crashing out" in assay buffers.

  • Biased Signaling Dynamics: Variations in assay timing can miss the transient Gq-calcium peak or conflate it with

    
    -arrestin recruitment.
    

This guide provides self-validating protocols to eliminate these variables.

Module 1: Compound Integrity & Handling

Issue: "My EC50 values are shifting between batches, or I see no activity at high concentrations."

Root Cause: this compound is a lipophilic small molecule. It is stable in DMSO but thermodynamically unstable in aqueous buffers at high concentrations, leading to micro-precipitation that is invisible to the naked eye.

Standardized Solubilization Protocol
ParameterSpecificationCritical Note
Molecular Weight 400.27 g/mol Batch-specific MW may vary due to hydration; check CoA.
Primary Solvent DMSO (Anhydrous)Never dissolve directly in water or PBS.
Stock Concentration 10 mM or 50 mMStore at -20°C in aliquots. Avoid >3 freeze-thaw cycles.
Working Solution Max 100 µM in BufferSerial dilutions must be performed in DMSO first, then spiked into buffer.

Troubleshooting Q&A:

  • Q: Can I make a 1 mM stock in PBS?

    • A: No. The compound will precipitate. Prepare a 10 mM stock in 100% DMSO. For the assay, dilute the DMSO stock into the assay buffer immediately before use. Ensure the final DMSO concentration in the well is <0.5% to avoid non-specific solvent effects, although PAR2 assays often tolerate up to 1%.

  • Q: How do I validate that the compound is in solution during the assay?

    • A: Perform a Light Scattering Check . If your plate reader measures absorbance, check OD600. An elevated baseline compared to vehicle control indicates precipitation.

Module 2: In Vitro Assay Optimization (The "Trypsin Trap")

Issue: "I see robust expression of PAR2 by Western blot, but this compound elicits no Calcium flux."

Root Cause: Receptor Desensitization. Standard cell passaging uses Trypsin-EDTA. Trypsin is a nanomolar-potency agonist of PAR2. If you passage cells with trypsin 24–48 hours before the assay, you have likely activated and internalized the majority of your surface receptors. They may not have recycled back to the membrane.

The "Trypsin Trap" Avoidance Workflow

The following diagram illustrates the critical decision path for cell culture to ensure receptor availability.

PAR2_Workflow Start Cell Culture Preparation for PAR2 Assay Method Dissociation Method? Start->Method Trypsin Trypsin-EDTA Method->Trypsin Standard NonEnz Accutase / EDTA / Scraping Method->NonEnz Recommended Outcome1 PAR2 Cleavage & Activation Trypsin->Outcome1 Outcome2 Receptor Intact NonEnz->Outcome2 Desensitization Receptor Internalization (Lysosomal Degradation) Outcome1->Desensitization AssayReady Assay Ready (High Surface Density) Outcome2->AssayReady Recovery Requires >48h for de novo synthesis Desensitization->Recovery Recovery->AssayReady If waited

Figure 1: Impact of dissociation reagents on PAR2 surface availability. Using Trypsin creates a "blind" window where cells are unresponsive to agonists.

Protocol Adjustment:

  • Dissociation: Switch to enzyme-free Cell Dissociation Buffer (CDB) or 0.02% EDTA in PBS. If you must use enzymes, use Accutase , which is less active on PAR2 than mammalian trypsin.

  • Starvation: Serum contains proteases. Serum-starve cells for 2–4 hours (not overnight) prior to this compound addition to reduce basal receptor noise.

Module 3: Signaling & Mechanism of Action

Issue: "The calcium signal is too fast/weak. Is the compound working?"

Root Cause: this compound activates G


q-mediated calcium mobilization, but PAR2 signaling is heavily biased by 

-arrestin recruitment, which shuts off the G-protein signal rapidly.
Signaling Pathway Verification

This compound acts as an orthosteric agonist (distinct from the tethered ligand site) to drive the following cascade.

PAR2_Signaling AC264613 This compound PAR2 PAR2 Receptor AC264613->PAR2 Binding Gq Gαq Protein PAR2->Gq Activation GRK GRK Phosphorylation PAR2->GRK Feedback PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release (Transient Peak) IP3->Ca B_Arr β-Arrestin GRK->B_Arr Recruitment ERK ERK1/2 (Sustained) B_Arr->ERK Scaffold Internal Internalization (Signal Termination) B_Arr->Internal Desensitization

Figure 2: Dual signaling of this compound. Note that


-arrestin recruitment (Red) terminates the Calcium signal (Green).

Experimental Readouts:

  • Calcium Flux (FLIPR): Peak occurs within 20–40 seconds . If you measure at 5 minutes, you will miss it.

  • ERK Phosphorylation: Measure at 5–15 minutes . This is a more stable readout for this compound potency (pEC50 ~ 7.5).

Module 4: In Vivo Formulation

Issue: "How do I formulate this compound for animal studies?"

Guidance: this compound is effective in vivo (e.g., 10–30 mg/kg i.p.) and can cross the blood-brain barrier. However, simple saline suspensions result in poor bioavailability.

Recommended Vehicle Formulation (i.p. / p.o.):

  • 10% DMSO (Solubilizer)

  • 10% Tween-80 (Surfactant)

  • 80% Saline (0.9% NaCl)

Preparation Steps:

  • Dissolve this compound in 100% DMSO to 10x the final required concentration.

  • Add Tween-80 and vortex thoroughly.

  • Slowly add warm Saline (37°C) while vortexing to prevent precipitation.

  • Self-Validation: The solution should be clear or a stable micro-emulsion. If visible crystals form, sonicate for 10 minutes. If crystals persist, the dose is too high for this vehicle; reduce concentration.

References
  • Gardell, L. R., et al. (2008). Identification and characterization of novel small-molecule protease-activated receptor 2 agonists.[1][2][3] Journal of Pharmacology and Experimental Therapeutics, 327(3), 799-808.[1][2] [Link][1]

  • Seitzberg, J. G., et al. (2008). Discovery of potent and selective small-molecule PAR-2 agonists.[1][3] Journal of Medicinal Chemistry, 51(18), 5490-5493. [Link]

  • Bushell, T., et al. (2021). Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines. Neuropsychopharmacology, 239(1), 401-415. [Link]

  • Haglund, S. K., et al. (2004). Protease-activated receptor 2 deficiency confers protection against renal ischemia-reperfusion injury. American Journal of Pathology, 165(5), 1623-1631. (Reference for PAR2 desensitization mechanics). [Link]

Sources

Technical Support Center: AC-264613, a PAR2 Agonist for In Vivo Research

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: This guide is designed to provide comprehensive technical support for researchers using AC-264613 in in vivo studies. It has come to our attention that this compound may be mistakenly associated with Selective Androgen Receptor Modulators (SARMs). To ensure the integrity and success of your research, it is crucial to understand that This compound is not a SARM, nor is it a vehicle control . It is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a wide range of physiological and pathological processes, including inflammation, nociception, and cellular proliferation.[1][2] This guide is therefore structured to address the unique properties and challenges of working with a PAR2 agonist in vivo.

Part 1: Core Knowledge Base & FAQs

This section addresses the most common foundational questions regarding this compound.

Q1: What is this compound and what is its mechanism of action?

This compound is a non-peptidic small molecule that selectively binds to and activates Protease-Activated Receptor 2 (PAR2).[1] Unlike endogenous activation by proteases like trypsin, this compound directly stimulates the receptor, initiating a cascade of intracellular signaling events. Its primary mechanism involves G-protein coupling, leading to the stimulation of phospholipase C (PLC), subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the mobilization of intracellular calcium (Ca²+).[1][3] This activation can influence cellular proliferation, inflammation, and neuronal activity.[3][4] The compound is highly selective for PAR2 and shows no significant activity at other PAR subtypes or over 30 other receptors commonly implicated in inflammation and pain pathways.[1][2]

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC264613 This compound PAR2 PAR2 Receptor AC264613->PAR2 Binds & Activates Gq Gαq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Effects (Inflammation, Proliferation, Nociception) Ca->Downstream PKC->Downstream

Caption: Simplified PAR2 signaling cascade upon activation by this compound.

Q2: What are the primary in vivo research applications for this compound?

Given its mechanism, this compound is a valuable tool for probing the function of PAR2 in various disease models. Key applications include:

  • Neuroscience and Pain Research: Investigating its role in thermal hyperalgesia, neurogenic inflammation, and edema.[2][3][5] Studies have also explored its effects on depression-like behaviors, where it has been shown to reduce sucrose preference and locomotor activity in mice.[6][7]

  • Central Nervous System (CNS) Disorders: As this compound is blood-brain barrier (BBB) permeable, it is a suitable candidate for studying the role of PAR2 in CNS disorders like Alzheimer's disease.[7][8][9]

  • Inflammatory Responses: Examining PAR2-mediated modulation of cytokines and immune cell responses.[7]

Q3: What are the key physicochemical and handling properties of this compound?

Proper handling and storage are critical for experimental reproducibility.

PropertyValueSource
Molecular Weight 400.27 g/mol [1]
Molecular Formula C₁₉H₁₈BrN₃O₂[1]
Purity ≥95-98% (HPLC)[1][3]
Appearance Solid[3]
Storage Store lyophilized powder at -20°C, desiccated.[1][3][10]
Stock Solution Stability In DMSO, store at -20°C. Use within 1 month. Aliquot to avoid freeze-thaw cycles.[10]
Solubility DMSO: ~40 mg/mL (100 mM)[1][3]

Part 2: Troubleshooting Guide for In Vivo Studies

This section is formatted as a series of question-and-answer scenarios to directly address common experimental challenges.

Formulation & Administration Issues

Q4: My this compound solution precipitated when I diluted my DMSO stock into saline for injection. What happened and how do I fix it?

Causality: This is a classic solubility problem. This compound is highly soluble in 100% DMSO but is poorly soluble in aqueous solutions like saline or PBS.[1] When the high-concentration DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment changes drastically, causing the compound to crash out of solution. This leads to inaccurate dosing and potential emboli in the animal.

Solution: Use a Co-Solvent Formulation. To maintain solubility in a vehicle suitable for injection, a multi-component system is required. The goal is to create a gradual transition from the organic solvent to the aqueous environment. A widely accepted method for formulating poorly soluble compounds for in vivo use involves a co-solvent system.

Detailed Protocol: Recommended Vehicle Formulation

This protocol aims for a final injection volume where DMSO concentration is typically ≤10% to minimize toxicity.

StepActionRationale & Expert Insight
1 Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 40 mg/mL).This ensures the compound is fully dissolved before proceeding. Gentle warming or vortexing can aid dissolution.
2 In a separate sterile tube, add the required volume of your co-solvent (e.g., Tween® 80, PEG300, or Cremophor® EL).Co-solvents and surfactants act as emulsifiers and solubilizing agents, preventing the drug from precipitating in the final aqueous solution.[11]
3 Add the required volume of the this compound DMSO stock to the co-solvent. Vortex thoroughly until the solution is clear.This step is critical. The drug must be fully dispersed in the co-solvent before adding the aqueous component. This creates a stable micro-environment for the drug molecules.
4 Slowly add the aqueous component (e.g., sterile saline or PBS) to the DMSO/co-solvent mixture while continuously vortexing.Add the saline dropwise. A slow addition rate is essential to prevent localized concentration shocks that cause precipitation. The final solution should be clear.
5 Visually inspect the final solution for any signs of precipitation before drawing it into the syringe.Always perform a final quality check. If any cloudiness or particulates are visible, the formulation is not suitable for injection.[12]

Example Formulation (for a 10 mg/kg dose in a 25g mouse, 100 µL injection volume):

  • Final Vehicle Composition: 10% DMSO / 10% Tween® 80 / 80% Saline

  • Calculation:

    • Dose: 10 mg/kg * 0.025 kg = 0.25 mg per mouse.

    • Final Concentration: 0.25 mg / 0.1 mL = 2.5 mg/mL.

    • From 40 mg/mL DMSO stock: (2.5 mg/mL * 1 mL final volume) / 40 mg/mL = 0.0625 mL (6.25 µL) of stock needed for 1 mL of injection solution. This is too low for accurate pipetting.

    • Best Practice: Make an intermediate dilution. Dilute the 40 mg/mL stock in DMSO to 10 mg/mL. Now you need 25 µL of the 10 mg/mL stock per 1 mL of injection solution.

    • To make 1 mL of final solution:

      • 100 µL Tween® 80

      • Add 100 µL of a 25 mg/mL this compound stock in DMSO. Vortex.

      • Slowly add 800 µL of sterile saline while vortexing.

      • This yields a final concentration of 2.5 mg/mL in a 10% DMSO / 10% Tween® 80 / 80% Saline vehicle.

Vehicle_Formulation_Workflow cluster_prep Preparation Steps Start Start Step1 Dissolve this compound in 100% DMSO Start->Step1 Step2 Add DMSO Stock to Co-Solvent (e.g., Tween 80) Step1->Step2 Step3 Vortex Until Homogenous Step2->Step3 Step4 Slowly Add Saline (Dropwise with Vortexing) Step3->Step4 Step5 Final Visual Inspection (Check for Clarity) Step4->Step5 End Ready for Injection Step5->End Clear Fail Discard: Precipitation Step5->Fail Cloudy

Sources

Technical Support Center: Minimizing Variability in PAR2 Agonist Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Protease-Activated Receptor 2 (PAR2) Experimental Consistency Assigned Specialist: Senior Application Scientist, GPCR Division

Executive Summary & Core Challenge

The Problem: PAR2 (F2RL1) is unique among GPCRs because its endogenous activation mechanism is irreversible. Proteolytic cleavage reveals a "tethered ligand" (SLIGKV in humans) that binds intramolecularly.

The Variability Source: In experimental settings, variability arises from three distinct vectors:

  • The "Trypsin Paradox": Using Trypsin-EDTA to detach cells for passage pre-activates and desensitizes the very receptor you intend to study.

  • Peptide Instability: Synthetic agonists (e.g., SLIGRL-NH2) are prone to rapid enzymatic degradation and surface adsorption.

  • Biased Signaling: Different agonists stabilize different receptor conformations, preferentially activating

    
     (
    
    
    
    ) vs.
    
    
    -arrestin/MAPK pathways.

Module 1: The "Input" – Ligand Selection & Handling

Critical Insight: Not all PAR2 agonists are interchangeable.[1] Your choice of ligand dictates the signaling pathway and the stability of your readout.

Agonist Selection Matrix
AgonistPotency (Relative)StabilityPathway BiasRecommended Use
SLIGKV-NH2 (Human)1x (Baseline)Low (

min in serum)
BalancedHistorical comparison only.
SLIGRL-NH2 (Murine)1xLowBalancedMurine models; general screening.
2-Furoyl-LIGRLO-NH2 10-25x High (Metabolically stable)High Potency (

)
Gold Standard for Ca2+ flux assays.
Trypsin (Enzyme)VariableN/AFull ActivationPositive control (irreversible).
AY77 VariableModerateBiased (

)
Dissecting signaling pathways.[2]
AY254 VariableModerateBiased (ERK1/2) Dissecting signaling pathways.[2]
Protocol: Reagent Handling to Prevent "Ghost" Data
  • Solvent: Reconstitute peptides in slightly acidic buffer (0.1% acetic acid) or DMSO to prevent oxidation of Methionine residues (if present) and aggregation.

  • Adsorption: PAR2 peptides are "sticky." Never use standard polystyrene tubes for dilutions. Use siliconized (low-bind) tubes or add 0.1% BSA to the carrier buffer immediately.

  • Aliquot Strategy: Freeze-thaw cycles destroy peptide potency. Aliquot into single-use volumes immediately after reconstitution.

Module 2: The "System" – Cell Culture Hygiene

The Trypsin Paradox: Standard cell culture relies on Trypsin-EDTA for detachment. Since Trypsin activates PAR2, passaging cells with it causes massive receptor internalization and desensitization. If you assay these cells within 24 hours, your signal window will be compressed by 50-80%.

Diagram: The Trypsinization Trap vs. Recovery

PAR2_Recovery cluster_0 Standard Passage (High Risk) cluster_1 Optimized Passage (Recommended) A1 Adherent Cells (PAR2 Intact) A2 Trypsin-EDTA Treatment A1->A2 A3 PAR2 Cleaved & Activated A2->A3 A4 Receptor Internalization A3->A4 A5 Assay at 24h: LOW Signal A4->A5 B1 Adherent Cells (PAR2 Intact) B2 Versene/EDTA or Accutase B1->B2 B3 PAR2 Intact (Uncleaved) B2->B3 B4 Receptor Surface Stable B3->B4 B5 Assay at 24h: MAX Signal B4->B5

Caption: Comparison of standard trypsinization (red) which desensitizes PAR2, versus non-enzymatic detachment (green) which preserves receptor density.

Protocol: Gentle Detachment for PAR2 Assays
  • Aspirate media and wash cells 1x with PBS (Ca/Mg-free).

  • Add Versene (0.48 mM EDTA in PBS) or Accutase.

  • Incubate at 37°C for 5-10 minutes. Do not tap the flask aggressively.

  • Dissociate by gentle pipetting.

  • Recovery: If you must use Trypsin, allow a minimum of 48 hours recovery time for de novo receptor synthesis and surface trafficking before running the assay.

Module 3: The "Readout" – Calcium Flux Optimization

Calcium assays are the most common readout but are prone to thermal and kinetic noise.

Critical Control Points (CCP)
  • Temperature: PAR2 kinetics are highly temperature-dependent. Room temperature (RT) assays show slower kinetics and lower amplitude than 37°C. Standardize to 37°C for physiological relevance.

  • Dye Loading: Avoid overloading with Fura-2 or Fluo-4. High dye concentrations buffer the cytosolic calcium, masking the spike. Use the minimum concentration (typically 2-4 µM) required for signal.

  • Baseline Stability: PAR2 has high constitutive activity. Ensure a 30-second baseline recording before agonist injection to normalize data correctly.

Diagram: Calcium Flux Workflow

Ca_Flux_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase start Start: Cell Seeding step1 Wash PBS (-) Remove Serum Esters start->step1 step2 Load Dye (Fluo-4) + Probenecid (Inhibits efflux) step1->step2 step3 Incubate 30-60m @ 37°C step2->step3 step4 Baseline Read (30s) Check for drift step3->step4 step5 Inject Agonist (2f-LIGRLO-NH2) step4->step5 step6 Read Kinetic Response (Peak usually < 60s) step5->step6

Caption: Step-by-step workflow for Calcium Flux. Yellow node indicates a critical temperature control point; Red node indicates the injection event.

Troubleshooting & FAQ

Q: My


 values are shifting between experiments. Why? 
A:  This is often due to Receptor Reserve  fluctuation. PAR2 expression levels change with cell passage number. High receptor density creates a "spare receptor" effect, shifting 

leftward.
  • Fix: Use cells within a strict passage window (e.g., p5–p15). Normalize data to a saturating dose of Trypsin (Max Response).

Q: I see high background signal in my untreated controls. A: Check your serum. FBS contains proteases that can slowly activate PAR2.

  • Fix: Switch to heat-inactivated FBS or serum-starve cells for 4-16 hours prior to the assay to quiet basal signaling.

Q: Can I use SLIGRL-NH2 for in vivo studies? A: It is not recommended due to poor stability (


 min).
  • Fix: Use 2-furoyl-LIGRLO-NH2 , which has enhanced metabolic stability and potency for animal models [1].

Q: My calcium signal is transient, but I need to measure sustained activation. A: The initial spike is


-mediated ER release. The sustained phase is driven by CRAC channels (Orai1/STIM1).[3]
  • Fix: Ensure extracellular buffer contains physiological

    
     (1.2-1.8 mM). If you use Ca-free buffer, you will only see the initial ER dump [4].
    

References

  • McGuire, J. J., et al. (2004). 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist.[4][5][6] Journal of Pharmacology and Experimental Therapeutics.

  • Ramachandran, R., et al. (2009).[7] Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease.[2] Oncogene/Nature.

  • Boitano, S., et al. (2011). Potent Agonists of the Protease Activated Receptor 2 (PAR2).[4][5][7][8][9] Journal of Medicinal Chemistry.[10]

  • Michard, T. M., et al. (2016). Store-operated CRAC channels regulate PAR2-activated Ca2+ signaling and cytokine production in airway epithelial cells. American Journal of Physiology.

  • Suen, J. Y., et al. (2017).[2] Biased Signaling by Agonists of Protease Activated Receptor 2. ACS Chemical Biology.

Sources

Technical Support Center: AC-264613 Experimental Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: AC-264613 Half-Life, Stability, and Experimental Timing Role: Senior Application Scientist Audience: Researchers, Pharmacologists, and Drug Development Professionals

Core Directive & Overview

This compound is a potent, selective, non-peptide agonist of Protease-Activated Receptor 2 (PAR2). Unlike traditional peptide agonists (e.g., SLIGRL-NH2), this compound offers superior metabolic stability and potency.[1] However, its lipophilicity and rapid receptor desensitization kinetics present unique experimental challenges.

This guide provides technical troubleshooting and optimized protocols to ensure data integrity in both in vitro signaling assays and in vivo pharmacokinetic studies.

In Vivo Pharmacokinetics & Stability

FAQ: What is the half-life of this compound?

Answer: In rat models, this compound exhibits an elimination half-life (


) of approximately 2.5 hours  following intraperitoneal (IP) administration.[1]

Technical Context:

  • Metabolic Stability: Unlike peptide agonists which degrade in plasma within minutes (often <1 hour), this compound is stable against degradation by liver microsomes and plasma peptidases.

  • Bioavailability: It is well-absorbed via IP injection, reaching micromolar peak plasma concentrations (

    
    ).[1]
    
  • Duration of Action: In inflammation models (e.g., thermal hyperalgesia), a single dose elicits effects that persist for several hours, correlating with its plasma stability.

Data Summary: this compound vs. Peptide Agonists
ParameterThis compound (Small Molecule)SLIGRL-NH2 (Peptide)Implications
Potency (

)
30–100 nM~3–10

M
This compound is ~30-300x more potent.
Plasma Half-Life ~2.5 hours (Rat)< 1 hourThis compound is suitable for systemic in vivo dosing.
Microsomal Stability High (Liver microsomes)Low (Proteolytic cleavage)This compound does not require peptidase inhibitors.
Solubility Low (Lipophilic)High (Hydrophilic)This compound requires DMSO/organic co-solvents.

In Vitro Experimental Protocols & Timing

Protocol A: Calcium Mobilization Assay (FLIPR/Calcium-4)

Objective: Measure


-mediated intracellular 

release.

Critical Timing:

  • Basal Read: 30 seconds.

  • Agonist Addition: At T=30s.

  • Peak Response: Typically occurs within 20–40 seconds post-addition.

  • Total Run Time: 180 seconds.

Step-by-Step Methodology:

  • Preparation: Seed cells (e.g., HEK293-PAR2 or keratinocytes) in black-wall 96-well plates. Incubate overnight.

  • Dye Loading: Load cells with Calcium-4 or Fura-2 AM dye for 60 minutes at 37°C.

  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to create a 10 mM stock.

    • Crucial Step: Perform serial dilutions in HBSS + 20 mM HEPES. Ensure final DMSO concentration is <0.5% to prevent solvent artifacts.

  • Execution: Inject compound. This compound elicits a sharp, transient calcium spike.

  • Data Analysis: Calculate

    
     (Peak Fluorescence minus Basal).
    
Troubleshooting Guide: In Vitro Assays

Q: My calcium signal is weak or inconsistent. Why?

  • Cause 1: Solubility. this compound is lipophilic. If diluted directly into aqueous media without intermediate steps, it may precipitate.

    • Fix: Vortex vigorously during dilution steps. Ensure the stock is fully dissolved in DMSO before adding to buffer.

  • Cause 2: Receptor Desensitization. PAR2 internalizes rapidly (within minutes) upon agonist binding.

    • Fix: Do not "pre-treat" cells with the agonist. Add it only at the moment of measurement. Cells cannot be re-used after exposure.

Q: Can I use this compound for long-term signaling (e.g., ERK phosphorylation)?

  • Answer: Yes. While the

    
     spike is transient, PAR2 activation recruits 
    
    
    
    -arrestin, leading to ERK1/2 phosphorylation.
  • Timing: Assay for pERK at 5, 15, and 30 minutes post-stimulation. The signal is usually sustained longer than the calcium flux.

Visualizing the Mechanism

Diagram 1: PAR2 Signaling & this compound Action

This diagram illustrates the dual-pathway activation: immediate


 coupling (Calcium) and subsequent 

-arrestin recruitment (Desensitization/ERK).

PAR2_Signaling AC264613 This compound (Agonist) PAR2 PAR2 Receptor (GPCR) AC264613->PAR2 Binds & Activates Gq Gαq Protein PAR2->Gq Coupling Arrestin β-Arrestin PAR2->Arrestin Recruitment PLC PLCβ Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Ca2+ Release (Rapid Spike: <1 min) IP3->Ca2 Triggers Internalization Receptor Internalization (Desensitization) Arrestin->Internalization ERK ERK1/2 Phosphorylation (Sustained: 5-30 min) Arrestin->ERK Scaffolding

Caption: this compound activates PAR2, triggering rapid Calcium release (Gq pathway) followed by Beta-arrestin recruitment, which drives ERK signaling and receptor internalization.

Diagram 2: Experimental Workflow for Solubility Management

This compound requires specific handling to maintain solubility and activity.

Workflow Stock Step 1: Stock Soln 10mM in 100% DMSO Inter Step 2: Intermediate 10x Conc in Buffer (Max 5% DMSO) Stock->Inter Dilute 1:10 Vortex Well Precip Risk: Precipitation if added directly to aqueous media Stock->Precip Avoid direct high dilution Final Step 3: Assay Well 1x Conc (e.g. 100nM) (<0.5% DMSO) Inter->Final Add to Cells

Caption: Step-wise dilution protocol to prevent this compound precipitation in aqueous buffers.

References

  • Gardell, L. R., et al. (2008). "Identification and Characterization of Novel Small-Molecule Protease-Activated Receptor 2 Agonists." Journal of Pharmacology and Experimental Therapeutics.

    • Key Citation: Establishes the potency ( ), selectivity, and metabolic stability (microsomal and plasma) of this compound compared to peptides.
  • Seitzberg, J. G., et al. (2008). "Discovery of potent and selective small-molecule PAR-2 agonists." Journal of Medicinal Chemistry.

    • Key Citation: Details the Structure-Activity Rel
  • Boitano, S., et al. (2011). "Potent Small Agonists of Protease Activated Receptor 2." Journal of Medicinal Chemistry.

    • Key Citation: Validates the use of small molecule agonists in calcium flux and internaliz

Sources

Technical Support Center: AC-264613 (PAR2 Agonist)

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Quality Control, Troubleshooting, and Experimental Optimization for AC-264613

Introduction: The Shift from Peptides to Small Molecules

Welcome to the this compound technical hub. If you are here, you are likely transitioning from traditional PAR2 peptide agonists (like SLIGRL-NH2 or 2-furoyl-LIGRLO-NH2) to this non-peptide small molecule.

Crucial Distinction: this compound is 30-300 times more potent than SLIGRL-NH2. It is a metabolically stable, selective PAR2 agonist with an EC50 in the 30–100 nM range. Treating this compound like a peptide (using µM concentrations) will result in off-target effects and receptor desensitization.

This guide addresses the three most common failure points: Solubility (Precipitation) , Potency Mismatch , and Vehicle Toxicity .

Module 1: Physicochemical Integrity (The "In-Vial" QC)

This compound is highly lipophilic. The most common user error is "crashing out" the compound during dilution, leading to variable experimental data.

FAQ: Solubility & Handling

Q: I see a fine precipitate when I add the stock solution to my media. Is this normal? A: No. This indicates "aqueous shock." this compound is hydrophobic. If you blast a high-concentration DMSO stock directly into a large volume of cold aqueous buffer, the compound precipitates before it can disperse.

Q: Can I store diluted working solutions at 4°C? A: Absolutely not. Unlike hydrophilic peptides, this compound will adhere to plastic surfaces (polystyrene tubes/reservoirs) in aqueous solutions over time. Prepare working solutions immediately before use.

Protocol: The "Step-Down" Dilution Method

Use this method to ensure the compound stays in solution.

  • Master Stock: Dissolve solid this compound in anhydrous DMSO to 10 mM . Vortex until completely clear.

  • Intermediate Stock: Dilute the Master Stock 1:10 in DMSO (not water) to create a 1 mM sub-stock.

  • Working Solution: Pipette the cell culture media (or assay buffer) into a tube first. While vortexing the media gently, add the 1 mM sub-stock dropwise to achieve your final concentration (e.g., 100 nM).

    • Note: Ensure final DMSO concentration is <0.1% to avoid vehicle artifacts.

Visual: QC Decision Logic

Follow this workflow to determine if your batch is fit for experimentation.

QC_Workflow Start Receive this compound Solubility Step 1: Solubility Check (DMSO, 10mM) Start->Solubility Clear Solution Clear? Solubility->Clear LCMS Step 2: LC-MS Verification (Target Mass: 400.3 Da) Clear->LCMS Yes Fail_Sol FAIL: Sonication/Warm Check DMSO Quality Clear->Fail_Sol No Purity Purity > 98%? LCMS->Purity Bioassay Step 3: Functional QC (Ca2+ Mobilization) Purity->Bioassay Yes Fail_Pur FAIL: Check for Hydrolysis Products Purity->Fail_Pur No Pass BATCH APPROVED Bioassay->Pass

Caption: Logical workflow for validating this compound integrity prior to experimental use.

Module 2: Biological Validation (The "On-Bench" QC)

The gold standard for validating PAR2 agonists is the Calcium Mobilization Assay , as PAR2 couples primarily to Gαq proteins.

FAQ: Functional Troubleshooting

Q: My cells are not responding, even at 10 µM. Why? A: Paradoxically, you may be desensitizing the receptor.

  • Mechanism: PAR2 is irreversibly activated by protease cleavage but reversibly activated by this compound. However, high concentrations can induce rapid β-arrestin recruitment and internalization.

  • Fix: Perform a dose-response curve starting from 1 nM to 1 µM . You should see an EC50 around 30–100 nM.

Q: I see a response in my wild-type cells, but also in my negative control. Is the compound non-specific? A: This is likely a False Positive via DMSO .

  • Check: If your final DMSO concentration >0.5%, the solvent itself can induce calcium flux or membrane permeabilization in sensitive cell lines. Always run a "Vehicle Only" control.

Protocol: Calcium Mobilization Assay (Fluo-4 AM)

Validated for HEK293-hPAR2 or keratinocytes.

StepActionCritical Technical Note
1. Seeding Seed cells in 96-well black-wall plates.90% confluency required for robust signal.
2. Dye Loading Incubate with Fluo-4 AM (2 µM) + Pluronic F-127.Time: 30-45 mins at 37°C. Do not over-incubate; it causes compartmentalization.
3. Wash Wash 3x with HBSS (with Ca2+/Mg2+).Crucial: Include 2.5 mM Probenecid to prevent dye leakage.
4. Baseline Measure fluorescence for 30s (Ex: 494nm, Em: 516nm).Establish a stable baseline before injection.
5. Injection Inject this compound (5x concentrate).Target Final Conc: 100 nM. Vehicle: <0.1% DMSO.
6. Readout Monitor flux for 120s.Look for a sharp peak within 10-20s.
Visual: PAR2 Signaling Mechanism

Understanding the pathway helps troubleshoot downstream readouts (e.g., if Calcium works but ERK doesn't).

PAR2_Pathway cluster_membrane Cell Membrane AC264613 This compound (Ligand) PAR2 PAR2 Receptor (GPCR) AC264613->PAR2 Binding Gq Gαq Protein PAR2->Gq Activation ERK ERK1/2 Phosphorylation PAR2->ERK β-arrestin biased? PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Receptor Binding Ca Ca2+ Release (Cytosolic) ER->Ca Efflux

Caption: this compound activates the Gαq-PLC-IP3 axis, resulting in rapid intracellular calcium mobilization.

Module 3: Specificity & Controls

To publish data using this compound, you must prove the effect is PAR2-mediated.

Recommended Negative Controls:

  • Antagonist Pre-treatment: Pre-incubate cells with AZ3451 (PAR2 antagonist) for 30 minutes. It should abolish the this compound signal.

  • Cell Line Control: Use HEK293 parental cells (low endogenous PAR2) vs. HEK293-hPAR2 transfected cells.

Comparison Table: this compound vs. SLIGRL-NH2

FeatureThis compound (Small Molecule)SLIGRL-NH2 (Peptide)
Potency (EC50) 30 - 100 nM 10 - 100 µM
Metabolic Stability High (Microsome stable)Low (Protease susceptible)
Solubility Hydrophobic (Requires DMSO)Hydrophilic (Water soluble)
Selectivity High for PAR2Moderate (Can activate Mrgpr receptors)
Primary Use Systemic in vivo / High potency in vitroLocal injection / Historical control
References
  • Gardell, L. R., et al. (2008). "Identification and characterization of novel small-molecule protease-activated receptor 2 agonists."[1][2] Journal of Pharmacology and Experimental Therapeutics, 327(3), 799-808.[1]

  • Seitzberg, J. G., et al. (2008). "Discovery of potent and selective small-molecule PAR-2 agonists."[2] Journal of Medicinal Chemistry, 51(18), 5490-5493.

  • Barry, G. D., et al. (2010). "Novel agonists and antagonists for human protease activated receptor 2." Journal of Medicinal Chemistry, 53(19), 7428-7440.

  • Tocris Bioscience. "AC 264613 Product Information & Solubility Data."

Sources

Validation & Comparative

Technical Comparison Guide: AC-264613 vs. Other PAR2 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AC-264613 represents a significant advancement in Protease-Activated Receptor 2 (PAR2) pharmacology. Unlike traditional peptide agonists (e.g., SLIGRL-NH2), this compound is a non-peptide, small-molecule agonist with high potency (


), metabolic stability, and blood-brain barrier (BBB) permeability. While the modified peptide 2-furoyl-LIGRLO-NH2  exhibits comparable in vitro potency, this compound is the superior choice for in vivo CNS studies and long-duration assays due to its pharmacokinetic profile. This guide analyzes the potency, selectivity, and signaling bias of this compound against key alternatives.

Compound Profile: this compound

This compound was discovered to address the limitations of peptide-based PAR2 agonists, specifically their poor bioavailability and rapid degradation.

  • Chemical Class: Non-peptide small molecule (2-oxo-4-phenylpyrrolidine-3-carboxylic acid derivative).[1]

  • Mechanism: Direct orthosteric activation of PAR2 (binds to the transmembrane domain, distinct from the tethered ligand mechanism).

  • Key Advantage: Systemic Bioavailability. Unlike peptides, it is stable against liver microsomes and crosses the BBB, inducing behavioral effects in rodent models.

Comparative Potency Analysis

The following data synthesizes potency values (


) from calcium mobilization assays (Gq-coupled signaling) in PAR2-expressing cell lines (e.g., HEK293, KNRK).
Table 1: Potency Landscape of PAR2 Agonists
CompoundTypePotency (

)
Potency (

)
Stability (

)
Key Limitation
This compound Small Molecule30 – 100 nM 7.5 ~2.5 h (Rat, i.p.)[2]Solubility in aqueous buffer
2-furoyl-LIGRLO-NH2 Modified Peptide~138 nM 7.0Low (Peptidase susceptible)Non-permeable; peripheral use only
GB110 Small Molecule~200 nM6.7ModerateBiased signaling (Low internalization)
SLIGRL-NH2 Synthetic Peptide3 – 10

M
5.0 - 5.5MinutesLow potency; rapid degradation
Trypsin Endogenous Protease~10 nM8.0N/ANon-selective (Activates PAR1/4)
Technical Insight:
  • This compound vs. Peptides: this compound is approximately 30-300 times more potent than the standard peptide SLIGRL-NH2.[1][2] It effectively matches the potency of the high-affinity peptide 2-furoyl-LIGRLO-NH2 without the associated stability issues.

  • This compound vs. GB110: While both are small molecules, this compound acts as a full agonist for both calcium signaling and receptor internalization. GB110 is unique as it activates calcium signaling equipotently but induces significantly less

    
    -arrestin recruitment (internalization), making it a "biased" agonist.
    

Signaling Pathway & Selectivity

Understanding the downstream effects is crucial for experimental design. PAR2 couples primarily to


, leading to calcium mobilization, but also recruits 

-arrestin for desensitization and internalization.
Selectivity Profile

This compound is highly selective for PAR2.[3][4]

  • PAR1 / PAR4: No detectable activity up to 10

    
    M.
    
  • Off-Target: Clean profile against >30 common nociception-related targets.

Visualization: PAR2 Signaling Cascade

The diagram below illustrates the dual-pathway activation triggered by this compound.

PAR2_Signaling AC This compound PAR2 PAR2 Receptor (GPCR) AC->PAR2 Orthosteric Binding Gq Gq Protein PAR2->Gq Activation GRK GRK Phosphorylation PAR2->GRK PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux Arr Beta-Arrestin GRK->Arr Endo Receptor Internalization Arr->Endo Desensitization

Figure 1: this compound activates the Gq-PLC-IP3 pathway (solid lines) leading to calcium release, and recruits


-arrestin (dashed lines) for receptor internalization.

Experimental Protocol: Calcium Mobilization Assay (FLIPR)

To validate the potency of this compound in your lab, the Calcium Flux assay is the gold standard. This protocol uses a fluorescent calcium indicator (e.g., Fluo-4 AM) to measure intracellular calcium release in real-time.

Workflow Visualization

FLIPR_Workflow Step1 1. Cell Plating (HEK293-PAR2) Overnight Step2 2. Dye Loading (Fluo-4 AM + Probenecid) 30-60 min @ 37°C Step1->Step2 Step3 3. Baseline Read (FLIPR/Plate Reader) 10 seconds Step2->Step3 Step4 4. Injection (this compound) Auto-inject Step3->Step4 Step5 5. Data Acquisition (RFU Peak) 120-180 seconds Step4->Step5

Figure 2: Step-by-step workflow for High-Throughput Calcium Mobilization Assay.

Detailed Methodology

Objective: Determine


 of this compound.
  • Cell Preparation:

    • Seed PAR2-expressing cells (e.g., HEK293-PAR2) at

      
       cells/well in a black-walled, clear-bottom 96-well plate.
      
    • Incubate overnight at 37°C / 5% CO

      
      .
      
  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (inhibits dye efflux).

    • Add Fluo-4 AM (4

      
      M final concentration).
      
    • Incubate cells for 30–60 minutes at 37°C.

  • Compound Preparation:

    • Dissolve this compound in DMSO (Stock 10 mM).

    • Perform serial dilutions (1:3) in assay buffer (HBSS). Range: 1 nM to 10

      
      M.
      
  • Assay Execution (FLIPR/FlexStation):

    • Settings: Excitation 485 nm / Emission 525 nm.

    • Baseline: Record fluorescence for 10–20 seconds.

    • Addition: Inject compound (5x concentration) to cells.

    • Measurement: Record peak fluorescence response for 180 seconds.

  • Data Analysis:

    • Normalize data:

      
       or % of Max Response (using 10 
      
      
      
      M Trypsin or 2f-LIGRLO as positive control).
    • Fit curve using a 4-parameter logistic equation to calculate

      
      .
      

References

  • Gardell, L. R., et al. (2008). Identification and characterization of novel small-molecule protease-activated receptor 2 agonists.[1][2] Journal of Pharmacology and Experimental Therapeutics, 327(3), 799-808.[1]

  • Boitano, S., et al. (2011). Potent Agonists of the Protease Activated Receptor 2 (PAR2). Journal of Medicinal Chemistry, 54(6), 1740–1753.

  • McGuire, J. J., et al. (2004). 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist. Journal of Pharmacology and Experimental Therapeutics, 309(3), 1124-1131.

  • Suen, J. Y., et al. (2011). Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110).[5] British Journal of Pharmacology, 165(5), 1413–1423.

  • Moudio, S., et al. (2022). Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour.[6][7] Psychopharmacology, 239, 473–486.

Sources

A Head-to-Head Comparison of PAR2 Agonists: AC-264613 vs. SLIGRL-NH2

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of G-protein coupled receptor (GPCR) research, Protease-Activated Receptor 2 (PAR2) has emerged as a compelling target for therapeutic intervention in a variety of disease states, including inflammation, pain, and gastrointestinal disorders. The development of selective agonists for PAR2 is a critical step in elucidating its physiological roles and therapeutic potential. This guide provides a detailed comparison of two prominent PAR2 agonists: the small molecule AC-264613 and the peptide-based agonist SLIGRL-NH2. Our analysis is grounded in published experimental data to provide researchers with a clear, objective understanding of their respective efficacies.

Introduction to the Agonists

This compound is a potent and selective, non-peptidic small molecule agonist of PAR2. Its discovery marked a significant advancement in the field, offering a tool with improved metabolic stability compared to traditional peptide agonists.

SLIGRL-NH2 is a synthetic hexapeptide amide corresponding to the tethered ligand sequence of rat PAR2. For years, it has been a standard tool for in vitro and in vivo studies of PAR2 activation, despite its relatively lower potency and potential for metabolic degradation.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of a receptor agonist is a critical determinant of its utility in research and potential as a therapeutic agent. Here, we compare this compound and SLIGRL-NH2 based on their potency in key in vitro functional assays that are hallmarks of PAR2 activation.

A direct comparison in functional assays has demonstrated that This compound is significantly more potent than SLIGRL-NH2 . In assays measuring cellular proliferation, phosphatidylinositol hydrolysis, and calcium mobilization, SLIGRL-NH2 was found to be 30 to 300 times less potent than this compound[1].

AgonistPotency Range (EC50/pEC50)Assay TypeReference
This compound 30 - 100 nMCellular Proliferation, Phosphatidylinositol Hydrolysis, Ca2+ Mobilization[1]
pEC50 = 7.5Not Specified[1]
SLIGRL-NH2 Micromolar (µM) rangeGeneral[2]
EC50 ~ 5 µMNot Specified[3][4]

Expert Insight: The higher potency of this compound translates to the need for lower concentrations to achieve a maximal response, which can be advantageous in experimental settings by reducing the potential for off-target effects. The difference in chemical nature—a small molecule versus a peptide—also has significant implications for bioavailability and stability, with small molecules like this compound generally offering better pharmacokinetic profiles for in vivo studies.

Mechanism of Action and Signaling Pathways

Both this compound and SLIGRL-NH2 exert their effects by binding to and activating PAR2. PAR2 is a G-protein coupled receptor that, upon activation, canonicaly couples to Gαq/11. This initiates a downstream signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event that can be readily measured to quantify receptor activation. Concurrently, PAR2 activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway and recruit β-arrestins, leading to receptor desensitization and internalization, as well as biased signaling.

PAR2_Signaling_Pathway cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq Gαq/11 PAR2->Gq Coupling MAPK MAPK Pathway PAR2->MAPK Activation Arrestin β-Arrestin PAR2->Arrestin Recruitment PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular release) IP3->Ca Agonist This compound or SLIGRL-NH2 Agonist->PAR2 Activation

PAR2 Signaling Cascade

Experimental Protocols for Efficacy Assessment

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to compare PAR2 agonists.

Calcium Mobilization Assay

This assay is a cornerstone for assessing the potency of PAR2 agonists due to the receptor's robust coupling to the Gαq pathway.

Principle: Agonist-induced activation of PAR2 leads to a transient increase in intracellular calcium concentration. This change is detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The intensity of the fluorescence signal is proportional to the intracellular calcium concentration.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line endogenously or recombinantly expressing PAR2 (e.g., HEK293, HT-29) in appropriate media.

    • Seed the cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake and de-esterification.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and SLIGRL-NH2 in the assay buffer.

    • After the dye loading incubation, wash the cells with the assay buffer.

    • Add the agonist solutions to the respective wells. This step is often performed by an automated liquid handler integrated with the plate reader to ensure a rapid and consistent addition.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) immediately before and after the addition of the agonist. Kinetic reads are typically performed every 1-2 seconds for 1-3 minutes.

    • The change in fluorescence (peak response minus baseline) is plotted against the agonist concentration.

    • Calculate the EC50 value for each agonist by fitting the concentration-response data to a four-parameter logistic equation.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed PAR2-expressing cells in 96-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C E Add agonists to cells C->E D Prepare serial dilutions of This compound and SLIGRL-NH2 D->E F Measure fluorescence kinetically E->F G Plot concentration-response curve F->G H Calculate EC50 values G->H

Calcium Mobilization Assay Workflow

Cell Proliferation Assay

PAR2 activation has been shown to be mitogenic in certain cell types. This assay measures the effect of the agonists on cell growth over a longer period.

Principle: The proliferation of cells in response to agonist stimulation is quantified. This can be achieved through various methods, such as direct cell counting, or by using metabolic assays (e.g., MTS or WST-1) or DNA synthesis assays (e.g., BrdU incorporation).

General Protocol (using direct cell counting):

  • Cell Seeding: Seed PAR2-expressing cells in a 24-well plate at a low density to allow for proliferation over the course of the experiment[5]. Allow the cells to attach overnight.

  • Agonist Treatment: Replace the medium with fresh medium containing various concentrations of this compound or SLIGRL-NH2. Include a vehicle control.

  • Incubation: Culture the cells for a defined period (e.g., 4 days), allowing for multiple cell divisions[5].

  • Cell Counting: At the end of the incubation period, detach the cells using trypsin-EDTA and count the number of cells in each well using a hemocytometer or an automated cell counter[5].

  • Data Analysis: Plot the cell number against the agonist concentration and determine the EC50 for the proliferative response.

Conclusion

The available data clearly indicate that This compound is a substantially more potent PAR2 agonist than SLIGRL-NH2 . This higher potency, combined with its small molecule nature, makes this compound a valuable tool for in vitro and in vivo investigations of PAR2 function. While SLIGRL-NH2 has been instrumental in foundational PAR2 research, the superior pharmacological properties of this compound position it as a more suitable candidate for studies requiring high potency and metabolic stability. For researchers in drug development, the favorable characteristics of this compound and similar small molecule agonists represent a more promising starting point for the design of novel PAR2-targeted therapeutics.

References

  • Gardell, L. R., et al. (2008). Discovery of Potent and Selective Small-Molecule PAR-2 Agonists. Journal of Pharmacology and Experimental Therapeutics, 327(3), 799–808. [Link]

  • Barry, G. D., et al. (2010). Novel agonists and antagonists for human protease activated receptor 2. Journal of Medicinal Chemistry, 53(20), 7428–7440. [Link]

  • Zhang, Y., et al. (2018). Therapeutic effect of protease-activated receptor 2 agonist SLIGRL-NH2 on loperamide-induced Sprague-Dawley rat constipation model and the related mechanism. Drug Design, Development and Therapy, 12, 2243–2252. [Link]

  • Boitano, S., et al. (2011). The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo. The Journal of Biological Chemistry, 286(16), 13855–13866. [Link]

  • Sino Biological. (n.d.). PAR2 / F2RL1 Protein. Retrieved from [Link]

  • Vandeput, F., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Su, Y., et al. (2017). PAR2 activates autocrine IL-8 signaling pathway to promote proliferation and migration of colorectal cancer cells. Oncotarget, 8(30), 49106–49117. [Link]

  • Wikipedia. (2023, December 1). Protease-activated receptor 2. In Wikipedia. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

Sources

Validating AC-264613: A Technical Guide to PAR2 Selectivity & Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AC-264613 represents a significant deviation from traditional peptide-based PAR2 agonists. Unlike the widely used SLIGRL-NH2 or the endogenous protease Trypsin, this compound is a non-peptide, small-molecule agonist that offers nanomolar potency (pEC50 ~7.5) with high selectivity against PAR1 and PAR4.

This guide provides a rigorous framework for validating this compound in your specific experimental context, contrasting it with legacy alternatives and detailing a self-validating "Tri-Line" protocol to confirm selectivity.

Part 1: The Challenge of PAR2 Targeting

Protease-Activated Receptor 2 (PAR2) is unique among GPCRs. It is canonically activated by N-terminal cleavage (by trypsin, tryptase, or matriptase), revealing a "tethered ligand" (SLIGKV in humans) that binds intramolecularly.

The Experimental Problem:

  • Trypsin is "Dirty": It cleaves PAR1, PAR2, and PAR4 indiscriminately, making it useless for dissecting PAR2-specific contributions in complex tissues.

  • Peptides are Unstable: Synthetic peptides like SLIGRL-NH2 mimic the tethered ligand but suffer from rapid degradation and low potency (micromolar range).

  • Receptor Cross-Talk: High homology between PAR1 and PAR2 extracellular loops often leads to false positives when using high-concentration peptides.

This compound solves these issues by acting as a direct agonist that bypasses the cleavage requirement while maintaining strict receptor subtype specificity.

Part 2: Comparative Analysis

The following table synthesizes performance metrics derived from primary characterization studies (Gardell et al., 2008).

Table 1: this compound vs. Standard Alternatives
FeatureThis compound (Small Molecule)SLIGRL-NH2 (Peptide)Trypsin (Protease)
Primary Mechanism Direct Agonist (Non-Covalent)Tethered Ligand MimeticN-Terminal Cleavage
Potency (pEC50) ~7.5 (30–100 nM) ~5.5 (1–10 µM)~8.0 (Variable)
Selectivity High (PAR2 Only) Moderate (Cross-reacts @ high conc)Low (PAR1/2/4)
Metabolic Stability High (Microsome stable)Low (Proteolysis prone)N/A (Enzyme)
Solubility DMSO requiredWater solubleWater soluble
Bias Potential Gq/Ca2+ dominantBalancedBalanced

Analyst Note: While 2-furoyl-LIGRLO-NH2 is a more potent peptide alternative, this compound provides superior metabolic stability, making it the preferred choice for longer-duration assays (e.g., 24h cytokine release).

Part 3: Mechanistic Validation

To validate this compound, one must understand its entry point into the signaling cascade. Unlike trypsin, which irreversibly modifies the receptor, this compound binds reversibly.

PAR2_Signaling AC This compound PAR2 PAR2 Receptor (GPCR) AC->PAR2 Direct Binding (Allosteric/Orthosteric) Trypsin Trypsin Trypsin->PAR2 Cleaves N-Terminus (Reveals Tethered Ligand) Gq Gq Protein PAR2->Gq Activation PLC PLC-beta Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis Ca Ca2+ Release (ER Stores) IP3->Ca Mobilization

Figure 1: Mechanism of Action. this compound activates the Gq-PLC-IP3 axis directly, bypassing the proteolytic cleavage required by Trypsin.

Part 4: The "Tri-Line" Selectivity Protocol

Objective: Confirm this compound activity is exclusively mediated by PAR2 and not PAR1/PAR4 or off-target calcium channels.

Prerequisites:

  • Cell Lines: CHO-K1 (Parental), CHO-PAR1, CHO-PAR2, CHO-PAR4 (Stable transfectants).

  • Reagents: this compound (Stock 10mM in DMSO), Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye leakage).

Step-by-Step Methodology
1. Preparation (Day 0)
  • Seed CHO cells (PAR1, PAR2, PAR4, and Null) at 20,000 cells/well in black-walled, clear-bottom 96-well plates.

  • Incubate overnight at 37°C, 5% CO2.

2. Dye Loading (Day 1)
  • Prepare Loading Buffer : HBSS + 20 mM HEPES + 0.1% BSA + 2.5 mM Probenecid.

  • Add Fluo-4 AM (4 µM final concentration).

  • Remove culture media and add 100 µL Loading Buffer per well.

  • Incubate 60 min at 37°C.

3. The Challenge (The Assay)
  • Experimental Group: this compound (Dose response: 1 nM to 10 µM).

  • Positive Control: Trypsin (100 nM) — Must activate PAR1, PAR2, and PAR4.

  • Specificity Control: TFLLR-NH2 (10 µM) — Must activate PAR1 only.

  • Negative Control: Vehicle (0.1% DMSO).

4. Data Acquisition
  • Transfer to FLIPR (Fluorometric Imaging Plate Reader) or equivalent kinetic reader.

  • Record baseline fluorescence for 10 seconds.

  • Inject agonist.

  • Record response for 120 seconds.

Logic Flow for Validation

Validation_Logic Input This compound Response? PAR2_Pos CHO-PAR2 High Signal Input->PAR2_Pos PAR1_Neg CHO-PAR1 No Signal Input->PAR1_Neg PAR4_Neg CHO-PAR4 No Signal Input->PAR4_Neg Result VALIDATED Selectivity PAR2_Pos->Result AND Fail NON-SELECTIVE or Contamination PAR2_Pos->Fail If Low Signal PAR1_Neg->Result AND PAR1_Neg->Fail If High Signal PAR4_Neg->Result AND

Figure 2: Decision Matrix. A valid this compound batch must show high signal in PAR2 cells and baseline signal (comparable to vehicle) in PAR1/PAR4 cells.

Part 5: Expert Insights & Troubleshooting

The DMSO Trap

This compound is highly lipophilic.

  • Risk: Precipitates in aqueous buffer if the pre-dilution step is skipped.

  • Solution: Prepare a 1000x stock in DMSO. Dilute to 10x in HBSS immediately before addition to cells. Ensure final DMSO concentration is <0.5%, as DMSO itself can induce artifacts in calcium signaling.

Desensitization Dynamics

PAR2 desensitizes rapidly (within minutes) via phosphorylation and Beta-arrestin recruitment.

  • Implication: You cannot perform cumulative dosing (adding more drug to the same well). You must use a separate well for each concentration point.

Species Differences

While this compound is optimized for human PAR2 (pEC50 7.5), it is also effective in rat models but may show shifted potency curves. Always verify the specific isoform if working with murine cell lines.

References

  • Gardell, L. R., et al. (2008). Identification and characterization of novel small-molecule protease-activated receptor 2 agonists.[1][][3] Journal of Pharmacology and Experimental Therapeutics, 327(3), 799-808.[1][]

  • Seitzberg, J. G., et al. (2008). Discovery of potent and selective small-molecule PAR-2 agonists. Journal of Medicinal Chemistry, 51(18), 5490-5493.

  • Ma, J. N., & Burstein, E. S. (2013). The protease activated receptor 2 (PAR2) polymorphic variant F240S constitutively activates PAR2 receptors and potentiates responses to small-molecule PAR2 agonists.[1] Journal of Pharmacology and Experimental Therapeutics, 347(3), 697-704.[1]

  • Hollenberg, M. D., et al. (2014). Proteinase-activated receptors: structural requirements for activity, receptor cross-reactivity, and receptor selectivity of receptor-activating peptides. Canadian Journal of Physiology and Pharmacology.[4][5]

Sources

Technical Guide: Cross-Reactivity and Selectivity Profile of AC-264613

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AC-264613 is a potent, non-peptide agonist selective for Protease-Activated Receptor 2 (PAR2) .[1][2][3] Unlike traditional peptide agonists (e.g., SLIGRL-NH2), this compound offers superior metabolic stability and systemic bioavailability while maintaining high selectivity. This guide provides a technical analysis of its cross-reactivity profile, specifically against other PAR subtypes (PAR1, PAR4) and nociception-related GPCRs, to support its use in precision pharmacology and drug development.

Mechanism of Action & Signaling Architecture

PAR2 is unique among GPCRs; it is canonically activated by proteolytic cleavage of its N-terminus, revealing a tethered ligand. This compound bypasses this proteolytic step, binding directly to the receptor's orthosteric site to induce conformational changes that trigger downstream signaling.

Key Signaling Pathways:

  • Gαq/11 Coupling: Leads to Phospholipase C (PLC) activation, IP3 generation, and intracellular Calcium (

    
    ) mobilization.
    
  • 
    -Arrestin Recruitment:  Promotes receptor internalization and desensitization.
    
  • MAPK/ERK Pathway: Drives cellular proliferation and inflammatory gene expression.

Visualization: PAR2 Signaling Cascade

The following diagram illustrates the signal transduction pathways activated by this compound compared to the endogenous protease mechanism.

PAR2_Signaling AC264613 This compound (Small Molecule Agonist) PAR2_Active PAR2 (Active Conformation) AC264613->PAR2_Active Direct Binding Protease Protease (Trypsin/Tryptase) PAR2_Inactive PAR2 (Inactive) Protease->PAR2_Inactive Cleaves N-terminus PAR2_Inactive->PAR2_Active Tethered Ligand Exposure Gq Gαq/11 Protein PAR2_Active->Gq Coupling B_Arrestin β-Arrestin PAR2_Active->B_Arrestin Recruitment PLC PLCβ Gq->PLC Canonical Pathway IP3 IP3 Generation PLC->IP3 Canonical Pathway Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 Canonical Pathway Internalization Receptor Internalization B_Arrestin->Internalization

Figure 1: this compound activates PAR2 directly, bypassing proteolytic cleavage while triggering canonical Gq-calcium flux and


-arrestin mediated internalization.

Comparative Performance Analysis

To validate this compound as a superior reagent, we compare it against standard peptide agonists. The primary advantage of this compound lies in its potency and metabolic stability .

Table 1: Agonist Potency and Selectivity Comparison
FeatureThis compoundSLIGRL-NH22-Furoyl-LIGRLO-NH2
Molecule Type Non-peptide Small MoleculeSynthetic PeptidePeptidomimetic
PAR2 Potency (

)
7.5 (30–100 nM) ~5.5 (10–30

M)
~7.5 (30–100 nM)
Fold-Selectivity vs PAR1 >10,000x>1,000x>1,000x
Metabolic Stability High (Systemic utility)Low (Rapid degradation)Moderate
BBB Permeability YesNoPoor

Technical Insight: While 2-Furoyl-LIGRLO-NH2 matches this compound in potency, it suffers from the pharmacokinetic limitations inherent to peptides. This compound is metabolically stable, making it the preferred choice for in vivo studies and long-duration in vitro assays.

Cross-Reactivity Profile

Establishing the specificity of this compound is critical to ruling out off-target effects, particularly in pain and inflammation research.

PAR Family Selectivity

This compound is highly selective for PAR2 and displays no agonist activity at:

  • PAR1: Activated by Thrombin/TFLLR-NH2.

  • PAR4: Activated by Thrombin/AYPGKF-NH2.

  • PAR3: Acts primarily as a cofactor; no direct activation observed.

Broader GPCR Selectivity (Nociception Panel)

In validation screens (Gardell et al., 2008), this compound was tested against a panel of >30 receptors implicated in nociception and inflammation.

  • Result: No significant activity (<50% inhibition or activation at 10

    
    M).
    
  • Key Negative Controls Included:

    • Opioid Receptors (

      
      , 
      
      
      
      ,
      
      
      )
    • Cannabinoid Receptors (CB1, CB2)

    • Neurokinin Receptors (NK1)

    • Vanilloid Receptors (TRPV1 - indirect modulation only via PAR2 signaling)

Experimental Protocols for Validation

The following protocols are designed to self-validate the activity and selectivity of this compound in your laboratory.

Protocol A: Calcium Mobilization Assay (Potency Validation)

Objective: Determine


 of this compound in PAR2-expressing cells (e.g., HEK293, CHO-K1).
  • Cell Seeding: Plate cells at 50,000 cells/well in a 96-well black-wall/clear-bottom plate. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading:

    • Remove media and wash 1x with Assay Buffer (HBSS + 20 mM HEPES).

    • Load cells with Fluo-4 AM (2

      
      M) + Pluronic F-127 (0.02%) for 45 minutes at 37°C.
      
    • Critical Step: Include 2.5 mM Probenecid to inhibit anion transport and retain dye.

  • Compound Preparation:

    • Prepare this compound stock (10 mM in DMSO).

    • Perform 1:3 serial dilutions in Assay Buffer (Range: 1 nM to 10

      
      M).
      
  • Measurement (FLIPR/FlexStation):

    • Baseline recording: 10 seconds.

    • Injection: Add compound (5x concentration).

    • Record: 120 seconds.

  • Analysis: Calculate

    
     and fit to a sigmoidal dose-response curve. Expected 
    
    
    
    : ~30–100 nM.
Protocol B: Selectivity Screening Workflow

Objective: Confirm lack of cross-reactivity with PAR1 and PAR4.

Selectivity_Workflow cluster_PAR1 PAR1 Assay (HEK293-PAR1) cluster_PAR4 PAR4 Assay (HEK293-PAR4) Sample Test Sample: This compound (1 µM) PAR1_Cells PAR1+ Cells Sample->PAR1_Cells PAR4_Cells PAR4+ Cells Sample->PAR4_Cells Readout1 Ca2+ Flux PAR1_Cells->Readout1 Pos_Ctrl1 Pos Control: TFLLR-NH2 Pos_Ctrl1->PAR1_Cells Decision Validation Criteria: Sample Response < 5% of Pos Control Readout1->Decision Readout4 Ca2+ Flux PAR4_Cells->Readout4 Pos_Ctrl4 Pos Control: AYPGKF-NH2 Pos_Ctrl4->PAR4_Cells Readout4->Decision

Figure 2: Workflow for validating PAR subtype selectivity. This compound should elicit negligible response compared to specific positive controls.

Interpretation:

  • PAR1 Positive Control: TFLLR-NH2 (10

    
    M) should induce robust 
    
    
    
    flux.
  • PAR4 Positive Control: AYPGKF-NH2 (500

    
    M) should induce robust 
    
    
    
    flux.
  • This compound: Should show background-level signal in these specific cell lines.

References

  • Gardell, L. R., et al. (2008). Identification and Characterization of Novel Small-Molecule Protease-Activated Receptor 2 Agonists. Journal of Pharmacology and Experimental Therapeutics, 327(3), 716–728.

  • Seitzberg, J. G., et al. (2008). Discovery of Potent and Selective Small-Molecule PAR-2 Agonists. Journal of Medicinal Chemistry, 51(18), 5490–5493.

  • Barry, G. D., et al. (2010). Novel Agonists and Antagonists for Human Protease Activated Receptor 2. Journal of Medicinal Chemistry, 53(20), 7428–7440.

  • Hollenberg, M. D., et al. (2014). Proteinase-Mediated Signaling: Proteinase-Activated Receptors (PARs) and Beyond. Physiological Reviews, 94(2), 577–609.

Sources

Comparative Analysis: AC-264613 vs. Endogenous PAR2 Activation Mechanisms

[1]

Executive Summary

This guide provides a technical comparative analysis between AC-264613 , a potent non-peptide small molecule agonist, and the endogenous proteolytic activation of Protease-Activated Receptor 2 (PAR2). While endogenous activation by serine proteases (e.g., Trypsin, Tryptase) relies on an irreversible "tethered ligand" mechanism, this compound offers a reversible, dose-dependent pharmacological tool that bypasses the requirement for receptor cleavage. This distinction is critical for researchers investigating PAR2 signaling in isolation from the complex proteolytic environments of inflammation or oncology.

Part 1: Mechanistic Divergence

The fundamental difference between this compound and endogenous activation lies in the initiation of the conformational change required for G-protein coupling.

Endogenous Activation (The "Tethered Ligand")

Physiological PAR2 activation is destructive. A protease (e.g., Trypsin) cleaves the extracellular N-terminus at specific sites (R36/S37 in humans). This event exposes a new N-terminal sequence (SLIGKV...), which acts as a "tethered ligand." This newly exposed peptide sequence folds back and binds to the receptor's extracellular loop 2 (ECL2) and transmembrane bundle, locking the receptor in an active state until it is internalized and degraded.

This compound Activation (Direct Agonism)

This compound is a systemic, small-molecule agonist.[1] It bypasses the proteolytic step entirely. Instead of creating a ligand via cleavage, this compound binds directly to a pocket within the transmembrane domain that overlaps with the binding site of the tethered ligand. This induces the active conformation without physically damaging the receptor, theoretically allowing for receptor recycling rather than obligatory degradation.

Visualization: Activation Pathways

The following diagram illustrates the bifurcation in activation mechanisms converging on the same signaling cascade.

PAR2_Activation_MechanismProteaseSerine Protease(Trypsin/Tryptase)CleavageProteolytic Cleavage(Irreversible)Protease->CleavageCatalyzesAC264This compound(Small Molecule)BindingTransmembraneBinding PocketAC264->BindingDirect Binding(No Cleavage)PAR2_InactivePAR2 (Inactive)Intact N-TerminusPAR2_Inactive->CleavageTargetTetheredTethered Ligand Exposure(SLIGKV...)Cleavage->TetheredTethered->BindingIntramolecularBindingPAR2_ActivePAR2 (Active Conformation)Binding->PAR2_ActiveSignalingGq/11 CouplingCa2+ MobilizationERK1/2 PhosphorylationPAR2_Active->Signaling

Caption: Figure 1. Dual-entry activation logic. Left branch depicts irreversible proteolytic cleavage; right branch shows direct, non-destructive small molecule agonism by this compound.

Part 2: Pharmacological Profiling

For drug discovery professionals, choosing between a peptide agonist (like SLIGKV-NH2) and this compound is a decision between physiological relevance and pharmacological utility. This compound is generally preferred for in vivo studies and high-throughput screening (HTS) due to stability and potency.

Comparative Performance Matrix
FeatureEndogenous (Trypsin)Synthetic Peptide (SLIGRL-NH2)This compound
Mechanism Proteolytic (Irreversible)Orthosteric Mimic (Peptide)Orthosteric Mimic (Small Molecule)
Potency (EC50) ~1–10 nM (Enzymatic)1–10 µM (Low Potency)30–100 nM (High Potency)
Selectivity Low (Activates PAR1, PAR4)High (PAR2 Selective)High (PAR2 Selective)
Metabolic Stability N/A (Enzyme is stable)Low (Rapid proteolysis)High (t1/2 > 2h in vivo)
Reversibility No (Requires resynthesis)Yes (Washout possible)Yes (Washout possible)
Primary Use Case Pathophysiology ModelingIn vitro mechanism checksIn vivo efficacy / HTS

Expert Insight: While 2-furoyl-LIGRLO-NH2 is a highly potent peptide alternative, this compound remains the gold standard for non-peptide systemic administration. Unlike Trypsin, which promiscuously activates PAR1 and PAR4, this compound allows you to attribute observed phenotypes specifically to PAR2 without the "noise" of general protease activity.

Part 3: Experimental Workflow (Calcium Flux)

The most robust readout for this compound activity is Gq-mediated Calcium mobilization. The following protocol is designed for a FLIPR (Fluorometric Imaging Plate Reader) or similar high-throughput kinetic imaging system.

Protocol: this compound Mediated Calcium Mobilization[1][2][3]

Reagents:

  • Cell Line: HEK-293 or CHO cells stably expressing human PAR2.

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Critical: Include 2.5 mM Probenecid to inhibit anion transport and prevent dye leakage.

  • Agonist: this compound (Dissolve stock in 100% DMSO; Final assay concentration <0.5% DMSO).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates 24 hours prior to assay. Confluency should be ~85-90%.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL of Dye Loading Solution (Fluo-4 AM + Probenecid in Assay Buffer).

    • Incubate: 45 minutes at 37°C, followed by 15 minutes at Room Temperature (RT). Note: The RT step reduces thermal artifacts during the read.

  • Compound Preparation: Prepare a 5X concentration plate of this compound (range: 1 nM to 10 µM).

  • Kinetic Read (FLIPR/FlexStation):

    • Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 20 seconds.

    • Injection: Inject 25 µL of 5X this compound (Final 1X).

    • Response: Record for 120 seconds.

  • Data Analysis: Calculate

    
     (Peak Fluorescence minus Baseline divided by Baseline).
    
Visualization: Experimental Logic

Calcium_Flux_WorkflowCellsHEK-hPAR2SeedingLoadDye Loading(Fluo-4 + Probenecid)Cells->LoadEquilEquilibration(RT, 15 min)Load->EquilEsterase CleavageBaselineBaseline Read(0-20s)Equil->BaselineInjectInject this compound(20s)Baseline->InjectResponsePeak Ca2+ Flux(20-120s)Inject->ResponseGq ActivationAnalysisCalculate EC50(Sigmoidal Fit)Response->Analysis

Caption: Figure 2. Kinetic workflow for quantifying this compound potency via Calcium mobilization.

Part 4: Scientific Integrity & Troubleshooting

Self-Validating the System

To ensure your data is trustworthy (Trustworthiness), every experiment must include:

  • Positive Control: Use 2-furoyl-LIGRLO-NH2 (1 µM) or Trypsin (10-50 nM). If these fail, the cells are not expressing functional PAR2.

  • Negative Control: Use the reverse peptide (OLRGIL-NH2) or vehicle (DMSO). This defines the noise floor.

  • Antagonist Validation: Pre-treat with AZ3451 (a PAR2 antagonist) 30 minutes prior to this compound injection. A true signal must be blocked by AZ3451.

Causality in Signaling Bias

This compound is a full agonist for both Gq (Calcium) and

  • Observation: You may see sustained ERK1/2 phosphorylation with Trypsin but transient phosphorylation with this compound.

  • Causality: Trypsin-cleaved receptors are constitutively active until internalized. This compound relies on equilibrium binding; once the compound dissociates (or is washed out), signaling ceases. This makes this compound a superior tool for studying temporal aspects of signaling without the confounding variable of receptor destruction.

References

  • Gardell, L. R., et al. (2008). Identification and characterization of novel small-molecule protease-activated receptor 2 agonists.[1] Journal of Pharmacology and Experimental Therapeutics.

  • Seitzberg, J. G., et al. (2008). Discovery of potent and selective small-molecule PAR-2 agonists.[1] Journal of Medicinal Chemistry.

  • Boitano, S., et al. (2014). A highly potent agonist to protease-activated receptor-2 reveals apical activation of the airway epithelium resulting in Ca2+-regulated ion conductance. American Journal of Physiology-Cell Physiology.

  • Hollenberg, M. D., et al. (2014). Proteinase-activated receptors: structural requirements for activity, receptor cross-talk, and signal transduction. Seminars in Cell & Developmental Biology.

Safety Operating Guide

Laboratory Safety & Disposal Guide: AC-264613 (PAR2 Agonist)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2]

AC-264613 is a potent, selective non-peptide agonist for Protease-Activated Receptor 2 (PAR2).[1] Unlike standard inert chemical reagents, this compound possesses significant biological activity (pEC50 = 7.5), capable of triggering intracellular calcium mobilization, phosphoinositide hydrolysis, and inflammatory signaling pathways [1, 2].

The Core Directive: Because this compound is a stable small molecule mimetic and not a protein, it cannot be deactivated by standard autoclaving. It must be managed as Hazardous Chemical Waste destined for high-temperature incineration. Under no circumstances should this compound enter municipal water systems, as its stability and potency pose environmental risks to aquatic life.

Chemical & Physical Profile

Use this data to determine solvent compatibility for waste streams.

PropertyDataOperational Implication
CAS Number 444722-95-6Primary identifier for waste manifests.
Molecular Weight 400.27 g/mol --
Solubility DMSO (~100 mM)Do not mix with bleach. DMSO + Hypochlorite can be exothermic/toxic.
Physical State Solid (Powder)High risk of aerosolization during weighing.
Bioactivity PAR2 AgonistPotent activator of inflammatory pathways.[2]
Hazard Class Irritant (H315, H319)Standard PPE (Nitrile gloves, safety glasses) required.

Specialized Disposal Protocols

A. Solid Waste (Dry)

Applicability: Empty vials, contaminated weighing boats, pipette tips, and dry gloves.

The Mechanism: Solid waste contaminated with high-potency agonists creates a "dust" hazard. Double-containment prevents secondary exposure to custodial staff.

  • Primary Containment: Place all contaminated solids immediately into a clear, 4-mil polyethylene bag or a dedicated benchtop bio-bag.

  • Sealing: Twist and tape the bag shut. Do not use staples, which can puncture the seal.[3]

  • Secondary Containment: Place the sealed primary bag into the laboratory's designated Solid Hazardous Waste Drum (usually yellow or black, depending on institutional color coding for chemical incineration).

  • Labeling: Tag the waste container with the specific chemical name: "this compound - PAR2 Agonist - Toxic/Irritant."

B. Liquid Waste (High Concentration Stocks)

Applicability: Expired DMSO stock solutions or mother liquors.

The Mechanism: DMSO penetrates skin rapidly, carrying the dissolved agonist with it. This makes liquid waste the highest risk vector for personnel.

  • Segregation: Do not mix with aqueous acid/base waste streams. Segregate into a bottle designated for "Halogenated/Non-Halogenated Organic Solvents" (depending on other co-solvents; this compound itself contains Bromine, so Halogenated is often the safer default if unsure).

  • Transfer: Use a funnel to prevent dripping.

  • Rinsing: Triple-rinse the original vial with a small volume of acetone or ethanol. Add these rinses to the same organic waste container.

  • Self-Validating Check: Verify the waste container material is HDPE or Glass. Avoid LDPE bottles for long-term storage of DMSO waste.

C. Aqueous Waste (Cell Culture Media)

Applicability: Media containing dilute this compound (µM range).

The Mechanism: While the concentration is low, the volume is high. Dilution is not the solution to pollution for bioactive compounds.

  • Collection: Aspirate media into a dedicated liquid waste flask.

  • Deactivation (Chemical): Unlike the pure compound, dilute aqueous waste can often be treated. However, for this compound, incineration is preferred due to its stability.

    • Preferred: Pour into "Aqueous Hazardous Waste" carboys for off-site incineration.

    • Alternative (If permitted by local EHS): If you must deactivate on-site, use activated charcoal filtration to sequester the organic molecule, then dispose of the charcoal as solid chemical waste. Do not bleach and pour down the drain without explicit EHS validation, as peptide mimetics can be resistant to oxidation [3].

Spill Management Workflow

Immediate actions for accidental release.

  • Isolate: Mark the area. If the spill is powder, turn off nearby fans/AC to prevent aerosolization.

  • PPE Upgrade: Double glove (Nitrile). If powder spill is >100mg, wear an N95 or P100 respirator.

  • Solubilize (Liquid Spill): Cover with absorbent pads.

  • Solubilize (Powder Spill): Cover with a wet paper towel (ethanol or water) before wiping to prevent dust generation.

  • Clean: Wipe the area three times with 70% Ethanol.

  • Disposal: All cleanup materials go into Solid Hazardous Waste (See Section 3A).

Visual Decision Tree (Disposal Logic)

The following diagram illustrates the critical decision points for handling this compound waste streams.

AC264613_Disposal Start Waste Generated: This compound TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder, Vials, Tips) TypeCheck->Solid Liquid Liquid Waste TypeCheck->Liquid SolidAction Double Bag (Polyethylene) Label: 'Toxic Chemical Waste' Solid->SolidAction LiquidCheck Solvent Base? Liquid->LiquidCheck Final Final Disposal: High-Temp Incineration SolidAction->Final Organic Organic Solvent (DMSO/Ethanol Stocks) LiquidCheck->Organic Aqueous Aqueous Solution (Cell Media) LiquidCheck->Aqueous OrganicAction Segregate: Halogenated Waste NO BLEACH (DMSO Risk) Organic->OrganicAction AqueousAction Collect in Carboy Ship for Incineration (Do NOT Drain Dispose) Aqueous->AqueousAction OrganicAction->Final AqueousAction->Final

Figure 1: Operational decision tree for segregating this compound waste streams to ensure environmental safety and regulatory compliance.

References

  • Gardell, L. R., et al. (2008).[4] Identification and Characterization of Novel Small-Molecule Protease-Activated Receptor 2 Agonists. Journal of Pharmacology and Experimental Therapeutics.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Managing Hazardous Waste at Academic Laboratories (40 CFR Part 262 Subpart K). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.